2-Bromo-5-chloro-3-methoxypyridine
Description
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Properties
IUPAC Name |
2-bromo-5-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNSONLVQEQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597890 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-71-1 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-chloro-3-methoxypyridine, a halogenated pyridine derivative of significant interest in organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental protocols, and visualizing relevant chemical processes.
Core Physicochemical Data
This compound, with the CAS number 286947-03-3, is a substituted pyridine ring that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methoxy group at the 3-position, bestowing it with unique reactivity for various chemical transformations.
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | PubChem[1] |
| Molecular Weight | 222.47 g/mol | PubChem[1] |
| Appearance | White Powder | BOC Sciences[] |
| Boiling Point | 245.617°C at 760 mmHg (Predicted) | ChemNet[3], BOC Sciences[] |
| Density | 1.65 g/cm³ (Predicted) | ChemNet[3], BOC Sciences[] |
| Flash Point | 102.346°C (Predicted) | ChemNet[3] |
| Refractive Index | 1.56 (Predicted) | ChemNet[3] |
| Vapor Pressure | 0.045 mmHg at 25°C (Predicted) | ChemNet[3] |
Spectroscopic Data
Mass Spectrometry
A reported synthesis of 5-bromo-2-chloro-3-methoxypyridine, an alternative nomenclature for the same compound, provided a mass spectrum with a peak at m/z: 223.9 [M+1], which corresponds to the protonated molecule.[4]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Detailed experimental protocols for acquiring NMR and IR spectra are provided in the "Experimental Protocols" section. For comparative purposes, the spectroscopic data of the closely related compound, 2-bromo-3-methoxypyridine, is presented below. These values can serve as a useful reference for interpreting the spectra of this compound.
Reference Spectroscopic Data for 2-Bromo-3-methoxypyridine:
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.97 (dd, J = 4.8, 1.6 Hz, 1H), 7.21 (dd, J = 8.0, 4.8 Hz, 1H), 7.12 (dd, J = 8.0, 1.6 Hz, 1H), 3.90 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.1, 150.3, 142.4, 128.4, 122.8, 56.5 |
| FT-IR (cm⁻¹) | ~3060 (C-H aromatic), 1556, 1410 (C=C, C=N), 1076, 1049 (C-O-C), ~788 (C-Br) |
| Mass Spectrometry [M]⁺ (m/z) | 187/189 |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of this compound. The following section provides a general synthesis protocol and standard procedures for spectroscopic analysis.
Synthesis of this compound
A common route for the synthesis of this compound involves the methylation of 5-bromo-2-chloro-3-hydroxypyridine.[4]
Step 1: Synthesis of 5-bromo-2-chloro-3-methoxypyridine [4]
-
Dissolve 5-bromo-2-chloro-3-hydroxypyridine (1.88 g, 9 mmol), iodomethane (1.42 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile.
-
Stir the reaction mixture at 80°C for 4 hours.
-
After the reaction is complete, remove the solvent by evaporation.
-
Dissolve the residue in dichloromethane.
-
Wash the resulting solution with water.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
Synthesis Workflow for this compound.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining NMR and IR spectra, which are critical for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1 second.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
-
Set the spectral width to approximately 240 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans.
-
Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples by placing a small amount directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum using an FT-IR spectrometer.
-
Collect data in the range of 4000-400 cm⁻¹.
-
Perform 16-32 scans to improve the signal-to-noise ratio.
-
General Analytical Workflow for Spectroscopic Characterization.
Logical Relationships in Synthesis and Analysis
The synthesis and subsequent analysis of this compound follow a logical progression, where the successful synthesis of the target molecule is confirmed through various analytical techniques. This relationship is crucial for ensuring the quality and purity of the compound for its intended applications in research and development.
Logical Progression from Synthesis to Application.
References
Technical Guide: 5-Bromo-2-chloro-3-methoxypyridine
Disclaimer: Information regarding the specific chemical compound 2-Bromo-5-chloro-3-methoxypyridine is limited in publicly available scientific literature. This guide focuses on the closely related, well-documented isomer, 5-Bromo-2-chloro-3-methoxypyridine (CAS Number: 286947-03-3) . The chemical properties, synthetic routes, and applications of this isomer are expected to be similar and are presented here to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
5-Bromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its distinct substitution pattern offers multiple reactive sites for the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 286947-03-3 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2][] |
| Molecular Weight | 222.47 g/mol | [1][] |
| IUPAC Name | 5-bromo-2-chloro-3-methoxypyridine | [1][2][] |
| Appearance | White Powder | [] |
| Boiling Point | 245.617 °C at 760 mmHg | [] |
| Density | 1.65 g/cm³ | [] |
Synthesis and Experimental Protocols
Proposed Synthesis of 5-Bromo-2-chloro-3-methoxypyridine
This protocol is based on the bromination of a chloromethoxypyridine derivative.[1]
Materials:
-
2-chloro-3-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
8N Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid under cooling in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution in portions, maintaining the temperature at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of 8N NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-bromo-2-chloro-3-methoxypyridine.
Caption: Proposed workflow for the synthesis of 5-bromo-2-chloro-3-methoxypyridine.
Key Reactions and Methodologies
The two halogen atoms on the pyridine ring of 5-bromo-2-chloro-3-methoxypyridine have differential reactivity, allowing for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This enables sequential couplings to build molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For 5-bromo-2-chloro-3-methoxypyridine, this reaction is expected to proceed selectively at the C-5 position.
Generalized Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.
Generalized Protocol:
-
In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) in a Schlenk flask.
-
Add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
Halogenated pyridines are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[4] The pyridine ring can act as a bioisostere of adenine, binding to the hinge region of the ATP-binding pocket of kinases.[4] The substituents on the pyridine ring are crucial for achieving potency and selectivity.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[4] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs.[5]
The 2-chloropyridine moiety, present in the title compound, can be utilized to develop covalent inhibitors that form an irreversible bond with a cysteine residue near the active site of certain kinases, such as MSK1.[6] This can lead to increased potency and duration of action.
Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway
Many kinase inhibitors target components of RTK signaling pathways, which are frequently overactive in cancer. The diagram below illustrates a simplified RTK pathway, a common target for pyridine-based inhibitors.
Caption: Simplified RTK signaling pathway, a common target for kinase inhibitors.
Safety and Handling
5-Bromo-2-chloro-3-methoxypyridine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
Precautionary Statements: [7]
-
Prevention:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/eye protection/face protection.
-
-
Response:
-
P301 + P316: IF SWALLOWED: Get emergency medical help immediately.
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
-
-
Storage:
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials.
References
- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-5-chloro-3-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-methoxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. The document details its physicochemical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. The role of the pyridine scaffold in modulating critical signaling pathways is also discussed and visualized.
Introduction
Substituted pyridines are a cornerstone in the design and synthesis of novel therapeutic agents, with a significant percentage of FDA-approved small molecule drugs featuring this heterocyclic motif. The unique electronic properties and the ability of the pyridine ring to engage in various non-covalent interactions make it a privileged scaffold in drug discovery. This compound, with its distinct substitution pattern, offers multiple reactive sites for chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, while the methoxy group can influence the molecule's conformation and metabolic stability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| CAS Number | 131748-96-6 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-49 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocols
While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines. The following protocol is an adapted procedure based on the bromination and chlorination of a suitable pyridine precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the sequential halogenation of 3-methoxypyridine. Due to the directing effects of the methoxy group and the pyridine nitrogen, careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol adapted from standard organic synthesis procedures and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
3-Methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
Step 1: Bromination of 3-Methoxypyridine
-
In a round-bottom flask, dissolve 3-methoxypyridine (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-methoxypyridine.
Step 2: Chlorination of 2-Bromo-3-methoxypyridine
-
Dissolve the crude 2-bromo-3-methoxypyridine (1 equivalent) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Applications in Drug Development
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, as it can mimic the adenine region of ATP and form crucial hydrogen bonds with the kinase hinge region.
Caption: Generalized workflow for drug discovery using this compound.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy. Many inhibitors targeting kinases within this pathway utilize a substituted heterocyclic core, for which this compound can serve as a starting point.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for the systematic and modular synthesis of diverse libraries of substituted pyridines. This, in turn, facilitates the exploration of structure-activity relationships and the optimization of lead compounds targeting critical biological pathways, such as the PI3K/Akt/mTOR cascade. The synthetic strategies and applications outlined in this technical guide are intended to provide researchers and drug development professionals with a solid foundation for leveraging the potential of this important chemical intermediate in their quest for novel therapeutics.
2-Bromo-5-chloro-3-methoxypyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis route and expected characterization of this compound (Molecular Formula: C₆H₅BrClNO). Due to the limited availability of specific experimental data for this compound, this document outlines a plausible synthetic pathway and predicted analytical data based on established methodologies for structurally related pyridine derivatives. The experimental protocols provided are intended to serve as a foundational guide for researchers to develop a specific and optimized procedure.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a suitable pyridine precursor. A potential route involves the diazotization of an aminopyridine followed by bromination, or direct halogenation and methoxylation of a pyridine ring. A plausible synthetic approach is outlined below, starting from 2-amino-5-chloro-3-hydroxypyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and subsequent characterization of this compound.
Synthesis of 2-Bromo-5-chloro-3-hydroxypyridine (Intermediate)
This protocol is adapted from general procedures for the diazotization of aminopyridines.
-
Dissolution: Dissolve 2-amino-5-chloro-3-hydroxypyridine in a 48% aqueous solution of hydrobromic acid (HBr) at 0 °C.
-
Bromination: Slowly add a solution of bromine in HBr to the reaction mixture while maintaining the temperature below 5 °C.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature does not exceed 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Neutralization: Slowly add a saturated solution of sodium hydroxide (NaOH) to neutralize the acid, keeping the temperature below 20-25 °C.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Synthesis of this compound (Final Product)
This protocol is based on the methylation of hydroxypyridines.
-
Base Treatment: To a solution of 2-bromo-5-chloro-3-hydroxypyridine in a suitable solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or distillation under reduced pressure.
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed through a series of analytical techniques.
Caption: Workflow for the characterization of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.
| Property | Predicted Value |
| Molecular Weight | 222.47 g/mol [1] |
| Appearance | White to light yellow solid or oil |
| Boiling Point | > 200 °C at 760 mmHg (estimated) |
| Melting Point | Not available; expected to be a low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, DCM, Ethyl Acetate) |
Spectroscopic Characterization Data
The following tables present the expected spectroscopic data for this compound. These are predictions based on the analysis of similar halogenated and methoxylated pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer.
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-6 |
| ~ 7.3 - 7.5 | d | 1H | H-4 |
| ~ 3.9 - 4.1 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 - 156 | C-3 |
| ~ 148 - 150 | C-6 |
| ~ 140 - 142 | C-2 |
| ~ 125 - 127 | C-4 |
| ~ 118 - 120 | C-5 |
| ~ 56 - 58 | -OCH₃ |
Mass Spectrometry (MS)
Experimental Protocol:
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 221, 223, 225 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ showing the isotopic pattern of Br and Cl |
| ~ 206, 208, 210 | Fragment corresponding to the loss of a methyl group (-CH₃) |
| ~ 193, 195, 197 | Fragment corresponding to the loss of carbon monoxide (-CO) |
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) for solid samples.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 2950 - 2850 | C-H stretching (methyl) |
| ~ 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| ~ 1250 - 1200 | C-O-C asymmetric stretching (aryl ether) |
| ~ 1050 - 1000 | C-O-C symmetric stretching (aryl ether) |
| ~ 800 - 750 | C-Cl stretching |
| ~ 600 - 550 | C-Br stretching |
References
Spectroscopic Profile of 2-Bromo-5-chloro-3-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 2-Bromo-5-chloro-3-methoxypyridine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of related pyridine derivatives, including 2-bromo-3-methoxypyridine and various chloro- and bromo-substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in deuterated chloroform (CDCl₃) are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 |
| ~7.4 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Note: The chemical shifts are approximate. The aromatic protons are expected to appear as doublets due to ortho-coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C-3 |
| ~148 | C-6 |
| ~140 | C-2 |
| ~125 | C-5 |
| ~122 | C-4 |
| ~57 | -OCH₃ |
Note: The carbon chemical shifts are influenced by the electronegativity of the adjacent substituents (Br, Cl, and OCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| ~1560, 1450 | C=C, C=N stretching (pyridine ring) |
| ~1250, 1050 | C-O-C asymmetric and symmetric stretching |
| ~800 | C-Cl stretch |
| ~700 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine and one chlorine atom. |
| [M-CH₃]⁺ | Loss of a methyl group. |
| [M-OCH₃]⁺ | Loss of a methoxy group. |
| [M-Br]⁺ | Loss of a bromine atom. |
| [M-Cl]⁺ | Loss of a chlorine atom. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[1]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Data Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Data Processing: Process the acquired data using appropriate software. Reference the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the solvent signal of CDCl₃ at 77.16 ppm.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.[1]
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹. Collect a background spectrum prior to the sample analysis and subtract it from the sample spectrum.[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution to confirm the structure. The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for ions containing these halogens.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 2-Bromo-5-chloro-3-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document outlines the reactivity of its key functional groups, predicted reaction pathways, and provides generalized experimental protocols for its derivatization.
Core Compound Structure and Functional Groups
This compound possesses a pyridine core functionalized with three distinct substituents that dictate its chemical behavior:
-
2-Bromo Group: This is the most reactive site for many cross-coupling reactions due to the carbon-bromine bond's susceptibility to oxidative addition by transition metal catalysts. The position ortho to the ring nitrogen further activates this site.
-
5-Chloro Group: The chloro group is generally less reactive than the bromo group in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 2-position. However, under more forcing conditions or with specific catalyst systems, the chloro group can also participate in cross-coupling or nucleophilic aromatic substitution reactions.
-
3-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. This electronic effect can modulate the reactivity of the halogen substituents, generally making oxidative addition slightly more difficult compared to an unsubstituted pyridine, but the inherent reactivity difference between bromine and chlorine remains the dominant factor for selectivity.
The interplay of these functional groups makes this compound a versatile building block for the synthesis of complex molecular architectures.
Reactivity Profile
The reactivity of this compound is dominated by transformations involving its halogen substituents. The following sections detail the principal reaction types and provide generalized experimental protocols based on analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this compound, with the primary site of reaction being the more labile carbon-bromine bond at the 2-position.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling (General)
Note: This is a generalized protocol based on 2-bromo-3-methoxypyridine and should be optimized for this compound and the specific boronic acid used.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.[1]
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C and monitor its progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the pyridine scaffold with a wide range of primary and secondary amines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines/pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | Effective for a variety of amines. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | A common system for C-N coupling. |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2.5) | NaOtBu/KOH (1.5/1.0) | Toluene/H₂O | 110 | Aqueous conditions can be beneficial. |
Experimental Protocol: Buchwald-Hartwig Amination (General)
Note: This protocol is based on the amination of 5-bromo-2-chloro-4-methoxypyrimidine and should be optimized for the specific amine and this compound.[2]
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and anhydrous, degassed solvent (e.g., toluene). Stir for 10-15 minutes.[2]
-
Reaction Setup: To the catalyst mixture, add the base (e.g., NaOtBu), this compound (1.0 equiv.), and the amine (1.2 equiv.).[2]
-
Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution. The 2-position is particularly activated by the adjacent ring nitrogen. While palladium-catalyzed reactions are expected to be selective for the bromo group, SNAr may proceed at the 2-position with strong nucleophiles, potentially competing with or providing an alternative to cross-coupling reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)
Note: This is a generalized protocol and the reactivity and regioselectivity will be highly dependent on the nucleophile and reaction conditions.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and, if necessary, a base (e.g., triethylamine, 1.5-2.0 equiv.).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile synthetic intermediate with a rich reactivity profile. The differential reactivity of its bromo and chloro substituents allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the 2-position. Nucleophilic aromatic substitution offers an alternative pathway for derivatization. The protocols and data presented in this guide, based on closely related systems, provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules for pharmaceutical and materials science applications. Optimization of the provided reaction conditions will be necessary to achieve desired outcomes for specific substrates.
References
Technical Guide: Stability and Storage of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-chloro-3-methoxypyridine (CAS No. not explicitly found, analogous to similar structures). Due to the limited availability of specific stability data for this exact molecule, this guide synthesizes information from safety data sheets (SDS) and handling protocols for structurally related halogenated pyridines. These guidelines are intended to ensure the material's integrity for research and development applications.
Chemical Stability Profile
Key Stability Factors:
-
General Stability: The compound is generally stable under recommended storage conditions.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4] Contact with incompatible materials can lead to vigorous and potentially hazardous reactions.[4]
-
Hazardous Decomposition: Upon combustion or exposure to high temperatures, it may decompose to generate poisonous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]
-
Light and Moisture: While not explicitly stated for this compound, it is best practice for halogenated organic compounds to be protected from direct sunlight and moisture to prevent potential degradation.
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the purity and stability of this compound. The following table summarizes the recommended conditions based on guidelines for analogous compounds.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Store in a cool, dry place. Some suppliers of similar compounds recommend refrigeration (0-8°C). | To minimize thermal degradation and preserve chemical integrity.[1][6][7][8] |
| Atmosphere | Store in a well-ventilated area under a dry, inert atmosphere if possible. | To prevent reaction with atmospheric moisture and oxygen, which can degrade the compound.[5][7][9] |
| Container | Keep in a tightly closed, properly labeled container.[3][5][6][9] | Prevents contamination and exposure to air and moisture. Use original manufacturer packaging or compatible materials like glass or lined metal cans.[10] |
| Light Exposure | Store away from direct sunlight and heat sources. | To prevent photolytic degradation. A dark storage location is recommended.[3][6] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.[6][7] | To prevent inhalation of dust or vapors and avoid skin and eye contact. The compound is classified as a skin and eye irritant.[5][9][11] |
Experimental Protocols for Stability Assessment
Specific experimental stability studies for this compound were not found in the provided search results. However, a standard approach to assess the stability of a chemical compound for pharmaceutical or research purposes would typically involve the following methodologies.
General Experimental Workflow for Chemical Stability Testing:
-
Forced Degradation Study:
-
Objective: To identify potential degradation products and pathways.
-
Method: Expose the compound to stress conditions that are harsher than standard storage conditions. This includes:
-
Acid/Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound to high heat (e.g., 60-80°C).
-
Photostability: Expose the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate the parent compound from its degradation products.
-
-
Long-Term Stability Study:
-
Objective: To determine the shelf-life under recommended storage conditions.
-
Method: Store samples of the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH for accelerated testing) for an extended period.
-
Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for purity, potency, and the presence of any degradation products using a validated analytical method.
-
The following diagram illustrates a typical workflow for assessing chemical stability.
Caption: Workflow for Chemical Stability Assessment.
Visualization of Stability and Storage Factors
The following diagram illustrates the key factors influencing the stability of this compound and the corresponding recommended storage protocols to mitigate degradation.
Caption: Factors Influencing Stability and Recommended Storage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
A Technical Guide to the Synthesis and Exploration of 2-Bromo-5-chloro-3-methoxypyridine Derivatives
Abstract: The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This whitepaper provides an in-depth technical guide on the synthesis and derivatization of 2-bromo-5-chloro-3-methoxypyridine, a versatile building block for drug discovery. We detail synthetic protocols for creating a library of derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, present methods for biological evaluation, and visualize key experimental workflows and a relevant signaling pathway. All quantitative data is summarized for clarity, and detailed experimental procedures are provided to enable replication and further investigation by researchers in the field.
Introduction
Halogenated and methoxy-substituted pyridines are privileged structures in the development of novel pharmaceuticals and agrochemicals.[1][2] The specific arrangement of substituents in this compound offers multiple, distinct reaction sites, making it a highly valuable intermediate for creating diverse molecular libraries. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various aryl, heteroaryl, and amine functionalities.[3][4] The chlorine and methoxy groups further modulate the electronic properties and metabolic stability of the resulting derivatives.[5]
This guide serves as a comprehensive resource for chemists and pharmacologists, outlining the synthesis of the core scaffold, key derivatization strategies, and protocols for assessing the biological potential of the resulting compounds, particularly in the context of oncology.
Synthesis of the Core Scaffold: this compound
References
Navigating the Chemical Landscape of 2-Bromo-5-chloro-3-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comprehensive overview of the anticipated chemical compatibility and reactivity of 2-Bromo-5-chloro-3-methoxypyridine based on the chemistry of its functional groups and related compounds. Specific experimental data for this compound is limited in publicly accessible literature. Therefore, all protocols and compatibility information should be treated as illustrative and require experimental validation for specific applications.
Executive Summary
This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of three key functional groups: a bromine atom, a chlorine atom, and a methoxy group, all attached to a pyridine ring. These features provide multiple reactive sites for strategic chemical modifications. This guide outlines the expected chemical compatibility, stability, and reactivity of this compound, offering insights into its handling, storage, and application in various synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 127561-71-1 |
Chemical Compatibility and Stability
Detailed stability and compatibility studies for this compound are not widely published. However, based on the chemistry of its constituent functional groups, a general compatibility profile can be inferred.
Incompatible Materials:
-
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents (e.g., permanganates, perchlorates, nitric acid) should be avoided as it can lead to vigorous and potentially explosive reactions.
-
Strong Reducing Agents: Strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) may react with the halo-substituents.
-
Strong Acids: The pyridine nitrogen is basic and will react with strong acids to form pyridinium salts. This can alter the reactivity of the ring system.
-
Strong Bases and Organometallic Reagents: Strong bases, particularly organolithium reagents (e.g., n-butyllithium, t-butyllithium) and Grignard reagents, are expected to react with the compound, likely through metal-halogen exchange at the more reactive bromine position.
Stability Considerations:
-
Thermal Stability: While specific data is unavailable, halogenated pyridines generally possess moderate to good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
-
Photostability: Many organic molecules are sensitive to light. It is recommended to store this compound in a cool, dark, and dry place to prevent potential photodegradation.
-
Moisture Sensitivity: The compound is not expected to be overtly sensitive to moisture, but storage in a dry environment is recommended to maintain its integrity.
Reactivity Profile and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its bromo, chloro, and methoxy substituents on the pyridine ring. The pyridine ring itself is electron-deficient, which influences the reactivity of the attached halogens.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling conditions.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds. It is anticipated that the reaction will proceed selectively at the more reactive 2-bromo position.
Table 2: Representative Protocol for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Boronic acid/ester (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol (General):
-
To a dry reaction vessel, add this compound, the boronic acid or ester, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective amination at the 2-bromo position is expected.
Table 3: Representative Protocol for Buchwald-Hartwig Amination
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (0.02 equiv.) |
| Ligand | Xantphos or RuPhos (0.04 equiv.) |
| Base | NaOtBu (1.4 equiv.) or Cs₂CO₃ (1.4 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction, extract the product with an organic solvent, and wash the combined organic layers.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by chromatography.
Organometallic Reactions
The formation of a Grignard reagent would likely occur at the bromine position. This intermediate can then be reacted with various electrophiles.
Table 4: Representative Protocol for Grignard Reaction
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Magnesium turnings (1.2 equiv.) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Initiation | A small crystal of iodine |
| Temperature | Room temperature to reflux |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol (General):
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add anhydrous solvent and a small amount of a solution of this compound in the same solvent.
-
Initiate the reaction (e.g., with a crystal of iodine and gentle heating).
-
Once initiated, add the remaining solution of the pyridine derivative dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted with an appropriate electrophile.
Direct lithiation or lithium-halogen exchange is expected to occur preferentially at the bromine position, especially at low temperatures, using an organolithium reagent like n-butyllithium or t-butyllithium. The resulting lithiated species is a potent nucleophile.
Visualizing Chemical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the chemical compatibility and reactivity of this compound.
Caption: Key reaction pathways for this compound.
An In-Depth Technical Guide to the Solubility of 2-Bromo-5-chloro-3-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Bromo-5-chloro-3-methoxypyridine in organic solvents. Due to a notable lack of quantitative solubility data in publicly accessible literature and databases for this specific compound, this document focuses on presenting the available qualitative information, outlining a standardized experimental protocol for solubility determination, and providing a logical framework for solubility assessment in a research and development context.
Introduction to this compound
This compound is a halogenated and methoxylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel pharmaceuticals and functional materials. The solubility of these intermediates is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding the solubility profile is essential for efficient process development and successful application of this compound in further research.
Qualitative Solubility Data
| Compound | Solvent | Solubility |
| 3-Bromo-5-chloro-2-methoxypyridine | Chloroform | Soluble[1] |
| 2-Chloro-3-bromo-5-hydroxypyridine | Chloroform | Soluble[2] |
| Acetone | Soluble[2] | |
| Water | Slightly Soluble[2] |
It is important to note that even minor changes in the substitution pattern on the pyridine ring can significantly impact the crystal lattice energy and solvation thermodynamics, thus altering the solubility. Therefore, the data for these isomers should be considered indicative rather than a direct measure for this compound.
Experimental Protocol for Thermodynamic Solubility Determination
For researchers requiring precise and quantitative solubility data, direct experimental measurement is necessary. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility.[3] This method measures the concentration of a saturated solution in equilibrium with the solid solute.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing Experimental and Logical Workflows
To aid in the conceptual understanding of solubility assessment, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Workflow for Thermodynamic Solubility Determination.
The following diagram illustrates the relationship between key factors influencing the solubility of a crystalline organic compound.
Caption: Factors Influencing Compound Solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains elusive in current literature, this guide provides the necessary framework for researchers to approach this data gap. The qualitative information from related compounds suggests potential solubility in chlorinated solvents. For definitive data, the provided experimental protocol for the shake-flask method offers a robust and reliable approach. The visualized workflows further clarify the experimental process and the fundamental principles governing solubility. It is recommended that researchers perform their own solubility screening in solvents relevant to their specific applications to ensure accurate and reliable process development.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-chloro-3-methoxypyridine, a halogenated pyridine derivative integral to various research and development endeavors. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar chemicals to provide a robust framework for its safe utilization. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[3]
Pictograms:
| Pictogram | Description |
| GHS07 | Exclamation Mark |
Precautionary Measures and Personal Protective Equipment
Adherence to stringent precautionary measures is paramount when handling this compound. The following table outlines the recommended precautionary statements and the necessary personal protective equipment (PPE).
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5] |
| P264: Wash hands and any exposed skin thoroughly after handling.[2][4][5][6] | |
| P270: Do not eat, drink or smoke when using this product.[2] | |
| P271: Use only outdoors or in a well-ventilated area.[2][4][5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][5] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5][6] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention.[2] | |
| P337+P313: If eye irritation persists: Get medical advice/attention.[2] | |
| P362+P364: Take off contaminated clothing and wash it before reuse.[4][5] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4][5] |
| P405: Store locked up.[2][4] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes must be worn.[7][8] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are designed to minimize risk during the handling and use of this compound.
General Handling Protocol
-
Preparation:
-
Thoroughly review this safety guide and any available institutional chemical safety resources.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[6]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Donning PPE:
-
Wear a lab coat, closed-toe shoes, chemical safety goggles, and a face shield.
-
Select appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them for any signs of damage before use.[8]
-
-
Chemical Handling:
-
Post-Handling:
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team. |
Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
References
- 1. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chloro-3-methoxypyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This method is particularly crucial in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules and functional materials.
This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-5-chloro-3-methoxypyridine with various arylboronic acids. This trifunctionalized pyridine derivative is a valuable building block, allowing for the selective introduction of aryl substituents at the 2-position to generate novel 2-aryl-5-chloro-3-methoxypyridines. These products can serve as key intermediates in the development of new therapeutic agents and advanced materials.
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of the Suzuki coupling of this compound is dependent on several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic properties of the arylboronic acid. The following table summarizes representative reaction conditions and expected yields based on studies of structurally similar 2-bromopyridine derivatives.[1][2]
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 90-98 |
| 4-Chlorophenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 100-110 | 6-12 | 80-90 |
| 3-Thienylboronic Acid | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 4-12 | 75-85 |
Note: The yields presented are representative and based on couplings with structurally similar 2-bromopyridine substrates. Actual yields may vary and require optimization for the specific reaction of this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2-3 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Reaction Monitoring and Workup
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-chloro-3-methoxypyridine.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methoxypyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups.[4] The synthesis of N-substituted aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methoxypyridine with primary amines, a critical transformation for generating diverse chemical libraries for drug discovery.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2-amino-5-chloro-3-methoxypyridine and regenerate the Pd(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridine derivatives with primary amines. While specific data for this compound is not extensively available in the public domain, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
Table 1: Coupling with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | ~95 |
Data adapted from similar bromopyridine couplings.[2]
Table 2: Coupling with Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 80 | 6-12 | Moderate to Good |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | THF | 70 | 8-16 | Good |
| Benzylamine | G3-XPhos (1.5) | (as precatalyst) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | High |
Data adapted from similar bromopyridine couplings.
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound and a primary amine. These should be adapted and optimized for the specific amine coupling partner.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[2][5]
-
Anhydrous solvents and reagents are essential for optimal results.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos) (1.2 - 2x mol% of Pd)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the primary amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[2]
-
Wash the filtrate with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst/Ligand Inactivity: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial.[1] For less reactive amines, consider more active pre-catalysts. | Optimize ligand and catalyst system. Consider using a different generation of Buchwald precatalysts. |
| Insufficient Base Strength: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines.[1] Ensure the base is fresh and anhydrous. | Use a stronger, anhydrous base. | |
| Oxygen Contamination: Oxygen can deactivate the palladium catalyst. | Ensure proper Schlenk or glovebox techniques are used.[1] | |
| Non-anhydrous Conditions: The solvent must be anhydrous. | Use freshly distilled or commercially available anhydrous solvents. | |
| Side Product Formation | Hydrodehalogenation: An unproductive side reaction can compete with reductive elimination wherein the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene. | Adjusting the ligand, base, or temperature may minimize this side reaction. |
| Dimerization of Aryl Halide: Can occur at high temperatures or with certain catalyst systems. | Lower the reaction temperature and screen different ligands. |
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-chloro-3-methoxypyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad functional group tolerance, making it an invaluable tool in medicinal chemistry and drug development. These application notes provide detailed protocols for the Sonogashira coupling of 2-Bromo-5-chloro-3-methoxypyridine with various terminal alkynes, yielding substituted 2-alkynyl-5-chloro-3-methoxypyridine derivatives. These products are key intermediates in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
The chemoselectivity of the Sonogashira coupling is a key consideration for dihalogenated substrates like this compound. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond at the 2-position, while leaving the C-Cl bond at the 5-position intact for potential subsequent functionalization.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established methods for similar substituted pyridines and should be optimized for specific substrates and scales.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol is suitable for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-chloro-3-methoxypyridine.
Protocol 2: Copper-Free Sonogashira Coupling Conditions
This protocol can be advantageous in cases where the copper co-catalyst may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Piperidine or Pyrrolidine, 2-4 equivalents)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Heat the mixture to a temperature between 60 °C and 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Data Presentation
While specific quantitative data for the Sonogashira coupling of this compound is not extensively available in the literature, the following tables provide representative data for the coupling of structurally similar bromopyridine derivatives. This data serves as a valuable benchmark for reaction optimization.
Table 1: Sonogashira Coupling of 2-Amino-3-bromo-5-chloropyridine with Various Terminal Alkynes [1]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 88 |
| 2 | 4-Ethynyltoluene | 2-Amino-5-chloro-3-((4-tolyl)ethynyl)pyridine | 92 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-5-chloro-3-((4-methoxyphenyl)ethynyl)pyridine | 90 |
| 4 | 1-Hexyne | 2-Amino-5-chloro-3-(hex-1-yn-1-yl)pyridine | 75 |
Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100 °C, 3 h.[1]
Table 2: Representative Sonogashira Coupling of various Iodopyridines [2]
| Entry | Iodopyridine | Terminal Alkyne | Yield (%) |
| 1 | 2-Iodopyridine | Phenylacetylene | 92 |
| 2 | 3-Iodopyridine | 1-Hexyne | 85 |
| 3 | 4-Iodopyridine | Cyclopropylacetylene | 88 |
| 4 | 2-Iodo-3-methylpyridine | Phenylacetylene | 90 |
Reaction Conditions: PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N, DMF, 65 °C.[2]
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-chloro-3-methoxypyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form new carbon-carbon bonds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Heck reaction of 2-Bromo-5-chloro-3-methoxypyridine with various alkenes. The resulting 2-alkenyl-5-chloro-3-methoxypyridine derivatives are valuable intermediates in the synthesis of novel bioactive compounds and functional materials. While specific quantitative data for this compound is limited in publicly available literature, the following protocols and data are based on established methodologies for structurally similar bromopyridines and aryl bromides.[1][2]
General Reaction Scheme
The Heck reaction of this compound with an alkene proceeds via a palladium-catalyzed cycle to yield the corresponding substituted alkene.
Caption: General scheme of the Heck reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Heck reaction of this compound with representative alkenes. These data are extrapolated from reactions with analogous substrates and should serve as a starting point for optimization.
Table 1: Heck Reaction with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12-24 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Toluene | 110 | 16 | 70-80 |
| 3 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (2) | DMF/H₂O | 80 | 24 | 80-90 |
Table 2: Heck Reaction with n-Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N (1.5) | DMF | 100 | 18 | 70-80 |
| 2 | PdCl₂(PPh₃)₂ (5) | P(o-tolyl)₃ (15) | Et₃N (1.5) | Toluene | 165 | 16 | ~50-60 |
| 3 | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 12 | 75-85 |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are based on established procedures for similar aryl bromides and may require optimization for the specific substrate.[2]
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv.), followed by triethylamine (1.5 equiv.).
-
Finally, add styrene (1.2 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-3-methoxy-2-styrylpyridine.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (e.g., 2 mol%), and anhydrous NMP.
-
Add potassium carbonate (2.0 equiv.) to the mixture.
-
Add n-butyl acrylate (1.5 equiv.) to the flask.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure butyl (E)-3-(5-chloro-3-methoxypyridin-2-yl)acrylate.
Experimental Workflow and Catalytic Cycle
The general workflow for a Heck reaction experiment and the catalytic cycle are depicted below.
Caption: A typical experimental workflow for the Heck reaction.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Bromo-5-chloro-3-methoxypyridine as a key building block in the synthesis of kinase inhibitors, with a particular focus on targeting the PI3K/AKT/mTOR signaling pathway. This document offers detailed experimental protocols for key synthetic transformations, a summary of representative biological data, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the development of novel therapeutic agents. The pyridine scaffold is a privileged structure found in numerous FDA-approved kinase inhibitors. The presence of a reactive bromine atom at the 2-position, a chlorine atom at the 5-position, and a methoxy group at the 3-position offers multiple strategic points for chemical modification. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the facile introduction of diverse aryl, heteroaryl, and amino moieties, which are crucial for achieving high-affinity binding to the ATP-binding site of kinases.
Target Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for the development of novel anticancer therapies.[1] Kinase inhibitors designed from scaffolds derived from this compound can be tailored to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby blocking aberrant signaling and inducing tumor cell death.
Synthetic Strategy and Experimental Protocols
A common strategy for the synthesis of kinase inhibitors from this compound involves a sequential cross-coupling approach. The more reactive bromine at the C2 position can be selectively functionalized, for example, via a Suzuki-Miyaura coupling, followed by a subsequent reaction at the C5 chloro position, such as a Buchwald-Hartwig amination. This allows for the controlled and diverse elaboration of the pyridine core.
Representative Experimental Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction selectively functionalizes the C2 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chloro-3-methoxypyridine derivative.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | 75-90 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 8-16 | 80-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of bromopyridines.
Protocol 2: Buchwald-Hartwig Amination of 2-Aryl-5-chloro-3-methoxypyridine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of the 2-aryl-5-chloro-3-methoxypyridine intermediate with a primary or secondary amine.
Materials:
-
2-Aryl-5-chloro-3-methoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-aryl-5-chloro-3-methoxypyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor candidate.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16-24 | 70-88 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18-24 | 65-85 |
| RuPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 12-18 | 75-92 |
Table 2: Representative conditions for Buchwald-Hartwig amination of chloropyridines.
Biological Activity of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted pyridyl and pyrimidyl scaffolds, targeting kinases in the PI3K/AKT/mTOR pathway. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological function.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Inhibitor A | PI3Kα | 5.2 | [3] |
| Inhibitor B | PI3Kβ | 25.8 | [3] |
| Inhibitor C | PI3Kδ | 8.1 | [3] |
| Inhibitor D | mTOR | 15.6 | [2] |
| GDC-0941 | PI3Kα, PI3Kδ | 3, 3 | [4] |
| XL765 | PI3K, mTOR | Potent dual inhibitor | [4] |
Table 3: Biological activity of representative kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization through robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular libraries. These libraries are essential for exploring structure-activity relationships and developing potent and selective inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which are implicated in various diseases, including cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to leverage this important intermediate in their drug discovery and development efforts.
References
- 1. data.epo.org [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SG11202010560QA - C26-linked rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the selective palladium-catalyzed cross-coupling reactions of 2-Bromo-5-chloro-3-methoxypyridine. This substrate offers two distinct reactive sites for cross-coupling, the C2-Br and the C5-Cl bonds. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 2-position.[1] This chemoselectivity makes this compound a valuable building block in the synthesis of complex, functionalized pyridine derivatives for pharmaceutical and materials science applications.
This document outlines protocols for several common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. The provided conditions are designed to favor selective reaction at the C-Br bond. Optimization may be necessary for specific substrates and desired outcomes.
General Catalytic Cycle for Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[4] This reaction is widely used due to its mild conditions and the commercial availability and stability of boronic acids.[5]
Representative Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 74[7] |
| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 16 | ~85 |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~88[4] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]
-
Base (e.g., K₂CO₃, 2-3 equivalents)[8]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[8]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) via syringe.[6][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[6][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chloro-3-methoxypyridine.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][10] This method is highly efficient for introducing alkynyl moieties.[11]
Representative Data
The table below provides representative conditions for Sonogashira couplings on bromo-pyridines.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | ~92[6] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[9] |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85[12] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 12 | ~88 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[9]
-
Copper(I) iodide (CuI, 2-5 mol%)[9]
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine)[9]
-
Anhydrous solvent (e.g., THF or DMF)[9]
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.[9]
-
Reagent Addition: Add the anhydrous solvent, followed by the base (which can also serve as the solvent) and the terminal alkyne (1.1 equiv.).[9]
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 60-100 °C).[9]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.[9]
-
Washing: Wash the filtrate with saturated aqueous NH₄Cl and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloro-3-methoxypyridine.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is fundamental for synthesizing arylamines, which are common structures in pharmaceuticals.[1]
Representative Data
This table shows typical conditions for the Buchwald-Hartwig amination of related aryl bromides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XantPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~88 |
| 4 | N-Methylaniline | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | K₃PO₄ | Toluene | 110 | 20 | 87[13] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XantPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5 equivalents)[1]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)[1]
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a dry sealed tube or Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.[12]
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous solvent. Finally, add the amine (1.2 equiv.).[1]
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-chloro-3-methoxypyridine derivative.
Experimental Workflow Visualization
The general workflow for performing these cross-coupling reactions involves a sequence of steps from preparation to purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Other Relevant Cross-Coupling Reactions
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[14][15]
-
Typical Conditions: Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PPh₃ (4-10 mol%), a base such as Et₃N or K₂CO₃, and a solvent like DMF or acetonitrile at 80-140 °C.[11] The reaction yields a 2-alkenyl-5-chloro-3-methoxypyridine.
Stille Coupling
The Stille reaction involves the coupling of the substrate with an organotin compound (organostannane).[16][17]
-
Typical Conditions: A palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a solvent like toluene or DMF.[12] While versatile, the toxicity of organotin reagents is a significant drawback.[16][17]
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide.[18][19]
-
Typical Conditions: A palladium(0) catalyst like Pd(PPh₃)₄ (2-4 mol%) is used.[20] The organozinc reagent is often prepared in situ.[20] This reaction has a broad scope and tolerates many functional groups.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted 3-Methoxypyridines from 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. 2-Bromo-5-chloro-3-methoxypyridine is a versatile starting material that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the selective introduction of a wide range of substituents. This document provides detailed application notes and protocols for the synthesis of substituted 3-methoxypyridines from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this substrate. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for chemoselective functionalization at the 2-position of the pyridine ring while leaving the 5-chloro substituent intact for potential subsequent transformations.[1][2] This selective reactivity provides a strategic advantage in the design of complex synthetic routes.
Chemoselectivity in Cross-Coupling Reactions
The order of reactivity for aryl halides in palladium-catalyzed oxidative addition is generally I > Br > Cl > F.[1] Consequently, the C-Br bond at the 2-position of this compound is the more reactive site for cross-coupling reactions. By carefully controlling the reaction conditions, such as temperature, catalyst, ligand, and base, selective substitution at the 2-position can be achieved with high efficiency.
Caption: Chemoselective functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloro-3-methoxypyridines
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, the Suzuki-Miyaura coupling allows for the selective introduction of various aryl or heteroaryl groups at the 2-position.
Representative Reaction Data
While specific data for a wide range of arylboronic acids with this compound is not extensively available, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of similar bromopyridine derivatives. These conditions serve as a good starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | >12 | >85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | >12 | >95[4] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | Good[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][6]
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloro-3-methoxypyridines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a straightforward method for the introduction of an alkynyl group at the 2-position of this compound.
Representative Reaction Data
The following table presents typical conditions for the Sonogashira coupling of related bromopyridine substrates, which can be adapted for this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | >90[4] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 4 | High |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (3) | DMF | 100 | 3 | up to 96[9] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, copper(I) iodide, and this compound.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and dilute with an organic solvent.
-
Wash with aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[10][11]
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloro-3-methoxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][12] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides. For this compound, this reaction enables the introduction of primary and secondary amines at the 2-position.
Representative Reaction Data
The following table provides representative conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[10] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOtBu (1.4) | Toluene | 100 | >8 | >90[4] |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High[10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted 3-methoxypyridines. The chemoselective nature of palladium-catalyzed cross-coupling reactions at the more reactive C-Br bond allows for the efficient and controlled introduction of a diverse array of aryl, alkynyl, and amino substituents. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop novel pyridine-based compounds for applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the highest possible yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-5-chloro-3-methoxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chloro-3-methoxypyridine as a key intermediate in the synthesis of novel agrochemicals. The strategic positioning of the bromo, chloro, and methoxy groups on the pyridine ring offers a versatile scaffold for the development of potent fungicides and herbicides through various cross-coupling reactions.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of a wide range of agrochemicals.[1] The presence of a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methoxy group at the 3-position allows for selective and sequential chemical modifications. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse molecular fragments to create compounds with desired biological activities.[2][3]
Key Applications in Agrochemical Synthesis
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of agrochemicals targeting various biological pathways in pests and weeds.
Synthesis of Pyridyl-Pyrazole Herbicides via Suzuki-Miyaura Coupling
The pyridyl-pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, known for its herbicidal properties. This compound can be effectively utilized in the synthesis of novel pyridyl-pyrazole derivatives through palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of a C-C bond between the pyridine and pyrazole rings, leading to the core structure of the target herbicide.
A representative synthetic pathway for the synthesis of a novel herbicidal compound is depicted below.
Caption: Synthetic pathway for pyridyl-pyrazole herbicides.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction to synthesize a herbicidal pyridyl-pyrazole compound.[3]
| Parameter | Value |
| Starting Material | 3-bromo-5-chloro-2-(4-mercaptophenyl)pyridine |
| Coupling Partner | (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
| Catalyst | Not specified in abstract |
| Base | 60% NaH |
| Solvent | N,N-dimethylformamide |
| Reaction Temperature | 60 °C |
| Reaction Time | 4 h |
| Yield | 75.7% |
Experimental Protocol: Synthesis of 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)pyridine [3]
-
To a solution of 3-bromo-5-chloro-2-(4-mercaptophenyl)pyridine (1.5 mmol) in N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add 60% sodium hydride (3 mmol) and stir at 20 °C for 30 minutes.
-
Add 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.8 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After completion of the reaction, extract the mixture three times with ethyl acetate (30 mL each).
-
Wash the combined organic layers with brine and then concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the final product.
-
Characterization Data: Yellow oil; Yield 75.7%; 1H NMR (400 MHz, DMSO-d6) δ: 8.73 (d, J = 2.1 Hz, 1H), 8.47 (d, J = 2.1 Hz, 1H), 7.63 − 7.60 (m, 2H), 7.48 − 7.44 (m, 2H), 7.30 (t, J = 71.6 Hz, 1H), 4.15 (s, 2H), 3.79 (s, 3H).[3] 13C NMR (101 MHz, DMSO-d6) δ: 155.01, 146.95, 143.24 (t, J = 3.6 Hz), 140.58, 137.04 (q, J = 37.1 Hz), 136.75, 136.22, 129.94, 129.90, 128.03, 121.07 (q, J = 270.6 Hz), 119.05, 116.32 (t, J = 268.6 Hz), 104.31, 35.78, 24.13.[3] HRMS (ESI): calculated for C18H13BrClF5N3OS [M+H]+ 527.9566 and found to be 527.9562.[3]
Synthesis of N-Aryl Pyridine Derivatives via Buchwald-Hartwig Amination
The N-aryl pyridine moiety is another important structural motif found in a number of herbicides. The Buchwald-Hartwig amination reaction provides a powerful tool for the synthesis of these compounds, and this compound is an excellent starting material for this transformation. This reaction allows for the formation of a C-N bond between the pyridine ring and a variety of anilines or other amino-containing compounds.[2]
Caption: Synthetic pathway for N-aryl pyridine derivatives.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents representative conditions for the Buchwald-Hartwig amination of a substituted 2-bromopyridine with an aniline, which can be adapted for this compound.
| Parameter | Value |
| Aryl Halide | 2-Bromopyridine |
| Amine | Aniline |
| Catalyst | Pd₂(dba)₃ (1 mol%) |
| Ligand | DavePhos (2 mol%) |
| Base | NaOtBu |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Yield | 88% |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) in an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and remove it from the glovebox.
-
Replace the atmosphere inside the tube with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the desired aniline (1.1-1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Mode of Action
The agrochemicals derived from this compound can target various biological pathways in weeds and fungi.
-
Herbicides: Many pyridyl-pyrazole and N-aryl pyridine herbicides are known to inhibit key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to plant death.[2]
-
Fungicides: Pyridyl-pyrazole fungicides often act as succinate dehydrogenase inhibitors (SDHI) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, ultimately causing fungal cell death.[2]
Caption: From intermediate to biological action.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection agents.
References
Application Notes and Protocols for Grignard Reaction Involving 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and subsequent reactions of the Grignard reagent derived from 2-Bromo-5-chloro-3-methoxypyridine. The methodologies described herein are based on modern organometallic techniques, offering robust and reliable procedures for the synthesis of complex substituted pyridine derivatives, which are key intermediates in pharmaceutical and agrochemical research.
Introduction
The formation of Grignard reagents from halopyridines is a fundamental transformation in organic synthesis, enabling the introduction of a pyridyl moiety as a nucleophile. This compound is a valuable building block, and its corresponding Grignard reagent, (5-chloro-3-methoxypyridin-2-yl)magnesium halide, serves as a potent intermediate for the synthesis of a variety of substituted pyridines.
Direct reaction of 2-bromopyridines with magnesium metal can be sluggish and prone to side reactions. A more efficient and widely adopted method is the bromine-magnesium (Br/Mg) exchange reaction using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).[1][2] This "turbo-Grignard" reagent facilitates a rapid and clean exchange at low temperatures, tolerating a wide range of functional groups.[1][2]
These application notes will focus on the preparation of the Grignard reagent from this compound via Br/Mg exchange and its subsequent application in reactions with common electrophiles.
Data Presentation
The following tables summarize representative quantitative data for the formation of the Grignard reagent and its subsequent reactions. The yields are based on closely related systems reported in the literature and should be considered indicative.
Table 1: Formation of (5-chloro-3-methoxypyridin-2-yl)magnesium chloride·LiCl
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Concentration (M) | Conversion (%) |
| This compound | i-PrMgCl·LiCl (1.1 equiv) | THF | -15 to 0 | 1-2 | 0.5-1.0 | >95 |
Table 2: Reactions of (5-chloro-3-methoxypyridin-2-yl)magnesium chloride·LiCl with Electrophiles
| Electrophile | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Benzaldehyde | (5-chloro-3-methoxypyridin-2-yl)(phenyl)methanol | None | THF | -15 to rt | 2-4 | 85-95 |
| N,N-Dimethylformamide (DMF) | 5-chloro-3-methoxy-pyridine-2-carbaldehyde | None | THF | -15 to rt | 2-4 | 70-85 |
| Phenylboronic acid | 5-chloro-3-methoxy-2-phenylpyridine | Pd(PPh₃)₄ | THF | rt to 60 | 4-8 | 75-90 |
| Chlorotrimethylsilane | 5-chloro-3-methoxy-2-(trimethylsilyl)pyridine | None | THF | -15 to rt | 1-2 | 90-98 |
Experimental Protocols
Protocol 1: Preparation of (5-chloro-3-methoxypyridin-2-yl)magnesium chloride·LiCl via Br/Mg Exchange
This protocol describes the formation of the Grignard reagent from this compound using i-PrMgCl·LiCl.
Materials:
-
This compound
-
iso-Propylmagnesium chloride-lithium chloride solution (1.3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous THF (to a final concentration of 0.5-1.0 M).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath or a cryocooler).
-
Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.1 equiv) dropwise to the stirred solution of the bromopyridine over 15-30 minutes. Maintain the internal temperature below 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -15 °C to 0 °C for 1-2 hours. The progress of the Br/Mg exchange can be monitored by quenching an aliquot with a solution of I₂ in THF and analyzing by GC-MS or TLC.
-
Completion: Upon completion of the exchange, the resulting solution of (5-chloro-3-methoxypyridin-2-yl)magnesium chloride·LiCl is ready for use in subsequent reactions. It is recommended to use the Grignard reagent immediately.
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
Solution of (5-chloro-3-methoxypyridin-2-yl)magnesium chloride·LiCl in THF (from Protocol 1)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Electrophile Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve benzaldehyde (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the benzaldehyde solution to -15 °C.
-
Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution (1.1 equiv) dropwise to the stirred solution of benzaldehyde.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the formation of the Grignard reagent and subsequent reaction.
Caption: Mechanism of the Br/Mg exchange and subsequent nucleophilic addition.
References
Application Notes and Protocols for the Functionalization of 2-Bromo-5-chloro-3-methoxypyridine via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and drug development, as the pyridine scaffold is a prevalent feature in a vast array of pharmacologically active compounds. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1] This application note provides a detailed protocol for the lithiation of 2-Bromo-5-chloro-3-methoxypyridine, a versatile building block, to enable the introduction of various functional groups at the C4 position. The methoxy group at the C3 position acts as a potent directing group, facilitating regioselective deprotonation at the adjacent C4 position.[1] Subsequent quenching of the generated lithio-intermediate with a range of electrophiles allows for the synthesis of diverse 4-substituted pyridine derivatives, which are valuable intermediates in the development of novel therapeutic agents and agrochemicals.
Principle of the Reaction: Directed ortho-Metalation (DoM)
Directed ortho-metalation relies on the ability of a directing metalation group (DMG) to coordinate to an organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho position. In the case of this compound, the methoxy group serves as the DMG. The lone pairs on the oxygen atom of the methoxy group chelate the lithium cation of the organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), bringing the base in close proximity to the C4 proton. This proximity effect facilitates the abstraction of the C4 proton, leading to the formation of a thermodynamically stable 4-lithiopyridine intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce new functionality at the C4 position with high regioselectivity.
Caption: General workflow for the directed ortho-metalation of this compound.
Experimental Protocols
The following protocols are representative methods for the lithiation of substituted pyridines and can be adapted for this compound. The protocol for the lithiation of 2,5-dibromo-4-methoxypyridine is particularly relevant due to structural similarity.[2]
Protocol 1: Lithiation using Lithium Diisopropylamide (LDA) and Trapping with an Electrophile (Representative)
This protocol is adapted from the lithiation of 2,5-dibromo-4-methoxypyridine.[2]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Preparation of LDA: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF under an argon atmosphere at -20 °C, add n-BuLi (1.2 eq.) dropwise. Stir the mixture for 30 minutes at -20 °C, then cool to -78 °C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for a specified time (e.g., 5-60 minutes) to allow for complete lithiation. The optimal time may need to be determined empirically to avoid potential side reactions like halogen dance.[2]
-
Electrophilic Quench: Add the chosen electrophile (e.g., DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C. Continue stirring at -78 °C for an additional 30-60 minutes.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Lithiation using n-Butyllithium (n-BuLi) and Trapping with an Electrophile (General)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF or Et₂O under an argon atmosphere in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C. Add n-BuLi (1.1-1.2 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 eq.) dropwise at -78 °C and stir for an additional 1-3 hours at this temperature.
-
Work-up, Extraction, Drying, and Purification: Follow steps 4-7 as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
Table 1: Comparison of Lithiation Conditions for Substituted Pyridines
| Substrate | Base | Solvent | Temperature (°C) | Time | Reference |
| 2,5-dibromo-4-methoxypyridine | LDA | THF | -78 | 5 min | [2] |
| 2-bromo-4-methoxypyridine | LTMP | THF | -78 | Not specified | [2] |
| 3-methoxypyridine | n-BuLi-LiDMAE | Hexane | -78 | Not specified | [1] |
| 3-methoxypyridine | LDA | THF | -42 | Not specified | [1] |
Table 2: Examples of Electrophiles for Trapping Lithiated Pyridines and Resulting Functional Groups
| Electrophile | Reagent | Functional Group Introduced |
| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carboxylation | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Iodination | Iodine (I₂) | Iodine (-I) |
| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
| Borylation | Triisopropyl borate | Boronic acid (-B(OH)₂) (after hydrolysis) |
| Aldol Addition | Aldehydes/Ketones | Hydroxyalkyl (-CR(OH)R') |
Mandatory Visualizations
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Caption: Logical relationship of substituents influencing the regioselectivity of lithiation.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and dry glassware.
-
Low temperatures (-78 °C) must be strictly maintained during the addition of organolithium reagents to prevent side reactions and ensure safety.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
The directed ortho-metalation of this compound provides a reliable and regioselective method for the introduction of a wide range of functional groups at the C4 position. The protocols and data presented herein, based on established literature for analogous systems, offer a solid foundation for researchers in drug discovery and development to synthesize novel pyridine derivatives. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing side products. This synthetic strategy significantly expands the chemical space accessible from this versatile pyridine building block, facilitating the development of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for 2-Bromo-5-chloro-3-methoxypyridine in Medicinal Chemistry
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the direct application and detailed experimental protocols for 2-Bromo-5-chloro-3-methoxypyridine. The following application notes and protocols are based on the established reactivity and utility of structurally similar dihalo- and methoxy-substituted pyridines, which are widely used as versatile building blocks in medicinal chemistry. The provided information serves as a general guide for researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The strategic placement of halogen and methoxy substituents on the pyridine ring, as in this compound and its isomers, offers a powerful tool for drug discovery. These functional groups provide distinct reactive handles for the construction of complex molecular architectures and allow for the fine-tuning of physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.
The bromine atom at the 2-position and the chlorine atom at the 5-position exhibit differential reactivity, enabling selective functionalization through various cross-coupling reactions. The methoxy group at the 3-position can influence the conformation of the molecule and its interactions with biological targets. Consequently, this compound is a valuable intermediate for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.
Key Applications in Medicinal Chemistry
While specific examples for this compound are scarce, its structural motifs are found in a wide range of biologically active molecules. Its isomers and related analogs are key intermediates in the synthesis of compounds for various therapeutic areas, including:
-
Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: In the synthesis of molecules targeting central nervous system (CNS) receptors and enzymes.
-
Infectious Diseases: As a building block for novel antibacterial and antiviral compounds.
-
Inflammatory Diseases: In the creation of anti-inflammatory agents.
The primary utility of this class of compounds lies in their application in palladium-catalyzed cross-coupling reactions to generate novel carbon-carbon and carbon-nitrogen bonds.
Data Presentation
The following tables summarize representative quantitative data for common cross-coupling reactions performed on structurally similar bromochloropyridine derivatives. These yields are indicative of the expected outcomes when using this compound under optimized conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromochloropyridine Scaffolds
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-80 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromochloropyridine Scaffolds
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85-95 |
| 4 | Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS | THF | 80 | 10 | 70-80 |
Experimental Protocols
The following are generalized, detailed methodologies for key synthetic transformations involving dihalo-methoxypyridine scaffolds. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromochloromethoxypyridine with an aryl or heteroaryl boronic acid.
Materials:
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This compound (1.0 equiv)
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Aryl/Heteroaryl boronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of a bromochloromethoxypyridine.[2]
Materials:
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This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
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Phosphine ligand (e.g., BINAP, 0.03 equiv)
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Base (e.g., NaOtBu, 1.4 equiv)
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Anhydrous, degassed solvent (e.g., Toluene)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
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Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
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Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and screening of drug candidates.
Caption: A simplified signaling pathway targeted by a hypothetical kinase inhibitor.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2-Bromo-5-chloro-3-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on issues related to low yields with substrates like 2-Bromo-5-chloro-3-methoxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?
Low yields with this substrate are a common challenge and can stem from several factors related to its electronic and structural properties.[1]
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Catalyst Inhibition/Deactivation : The primary issue with pyridine-containing substrates is the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.[2][3]
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Substrate Reactivity : While the Carbon-Bromine (C-Br) bond at the 2-position is the more reactive site compared to the Carbon-Chlorine (C-Cl) bond, the overall electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing chloro and methoxy groups, can influence the oxidative addition step.[4]
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Inefficient Transmetalation : The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.[1]
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Steric Hindrance : The methoxy group at the 3-position introduces steric bulk around the reactive C-Br bond, which can impede the approach of the bulky palladium catalyst complex.
Q2: I'm observing significant byproduct formation. How can I minimize side reactions?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
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Protodeboronation : This is a common side reaction where the boronic acid's C-B bond is cleaved by a proton source (often water from the solvent or base), replacing the boron group with a hydrogen atom.[1] This is particularly prevalent with aqueous bases.[1] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Running the reaction under anhydrous conditions can also be beneficial.
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Homocoupling : The formation of a biaryl product from the coupling of two boronic acid molecules (e.g., biphenyl from phenylboronic acid) is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] To minimize homocoupling, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]
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Dehalogenation : The starting material can undergo dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom. The choice of base and solvent can influence this side reaction.[5]
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this challenging substrate?
Systematic screening of reaction components is key. For a substrate like this compound, the following are recommended starting points:
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Catalyst and Ligand : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] More active catalytic systems are generally required.
-
Ligands : Bulky, electron-rich phosphine ligands are highly effective for coupling heteroaryl halides.[3] Buchwald ligands such as SPhos and XPhos can stabilize the palladium catalyst, promote the challenging oxidative addition, and prevent deactivation by the pyridine nitrogen.[2]
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Catalyst Loading : If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.
-
-
Base : The base is crucial for activating the boronic acid in the transmetalation step.[3]
-
Solvent : The solvent must dissolve the reactants and facilitate the catalytic cycle.
Q4: My reaction is not going to completion, and I see unreacted starting material. What should I try?
-
Increase Reaction Temperature : Inadequate temperature can lead to a slow or incomplete reaction. Cautiously increasing the reaction temperature (e.g., to 80-110 °C) can improve the rate and conversion.[1]
-
Check Reagent Quality : Ensure that the boronic acid has not degraded, as they can be unstable over time. Using fresh or purified reagents is recommended.
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Ensure Proper Inert Atmosphere : Oxygen can deactivate the palladium catalyst.[1] Ensure that the reaction setup is properly purged with an inert gas and that all solvents are thoroughly degassed.[1]
Data Presentation: Suzuki Coupling Yields with Analogous Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 81 |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5.0) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 95 |
| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 85 |
| 4 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | High |
Note: The data presented is for analogous substrates and is intended to serve as a guide for reaction optimization. Yields are representative and will vary based on the specific boronic acid and reaction conditions used.[5][7]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv.)
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Arylboronic acid (1.2-1.5 equiv.)
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Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv., finely ground and dried)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
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Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium precatalyst.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
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Solvent Addition : Using a syringe, add the degassed solvent to the reaction flask.
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Reaction : Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring : Monitor the reaction's progress periodically using a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: Logical relationships between key components affecting Suzuki coupling yield.
References
Technical Support Center: Purification of 2-Bromo-5-chloro-3-methoxypyridine Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-chloro-3-methoxypyridine reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most commonly used stationary phase for the column chromatography of this compound and similar pyridine derivatives is silica gel (SiO2).[1][2] Alumina (Al2O3) can also be used and may be acidic, neutral, or basic, which can be advantageous depending on the stability of the compound.[1][2]
Q2: How do I choose the right eluent system for my column?
A2: The ideal eluent system should provide a good separation of your target compound from impurities. This is best determined by thin-layer chromatography (TLC) prior to running the column.[3] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[4][5] The optimal solvent system should give your desired product an Rf value of approximately 0.2-0.3 on the TLC plate.[3]
Q3: What are some common impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, by-products from side reactions, and potentially over- or under-halogenated species depending on the synthetic route. The specific impurities will be highly dependent on the reaction performed to synthesize the target molecule.
Q4: How can I visualize the spots on my TLC plate if my compound is not UV-active?
A4: If this compound or its impurities are not visible under a UV lamp, you can use a variety of staining solutions. Common stains include potassium permanganate, ceric ammonium molybdate, or iodine vapor.
Q5: What is the difference between wet and dry loading of the sample onto the column?
A5: In wet loading, the crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[6] In dry loading, the crude product is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then added to the top of the column.[6] Dry loading is often preferred as it can lead to better band resolution, especially if the compound has limited solubility in the mobile phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities (co-elution) | The eluent system is not optimal. | Perform a more thorough TLC analysis with a wider range of solvent polarities. A gradient elution (gradually increasing the polarity of the eluent during the chromatography) may be necessary.[3] |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[1] | |
| The flow rate is too high. | Decrease the flow rate to allow for better equilibration and separation. | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution).[3] |
| Product is not eluting from the column (stuck at the origin) | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[5] |
| The compound is strongly adsorbed to the silica gel due to its basicity. | Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or pyridine (about 0.1%), to the eluent to reduce tailing and improve elution.[7] | |
| Peak tailing of the product spot on TLC and broad bands on the column | The basic nitrogen atom in the pyridine ring is interacting strongly with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system.[7] |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| The column ran dry during the run. | Always keep the solvent level above the top of the silica gel. | |
| Compound appears to be decomposing on the column | The compound is unstable on acidic silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it decomposes, consider using deactivated silica gel (by adding a base to the eluent) or switching to a different stationary phase like alumina.[2] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Eluent System Selection
A crucial first step is to determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the desired product, this compound, has an Rf value of approximately 0.2-0.3.[3]
Typical Eluent Systems for Halogenated Pyridines:
| Eluent System (v/v) | Typical Rf Range for Dihalogenated Pyridines | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.4 - 0.6 | A good starting point for less polar compounds. |
| Hexane / Ethyl Acetate (4:1) | 0.2 - 0.4 | Often provides good separation for moderately polar compounds. |
| Hexane / Ethyl Acetate (1:1) | 0.1 - 0.3 | Suitable for more polar compounds.[8] |
| Dichloromethane / Methanol (98:2) | 0.3 - 0.5 | An alternative for compounds with different solubility. |
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing the chosen eluent system.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
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Adjust the polarity of the eluent system until the desired Rf value for the product is achieved.
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific reaction mixture and scale.
1. Column Preparation:
- Select a glass column of appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approx. 1 cm).
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
- Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
- Drain the excess solvent until it is just level with the top of the sand, ensuring the column does not run dry.
2. Sample Loading (Dry Loading Recommended):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle air pressure to the top of the column to begin eluting the compounds (flash chromatography).
- Collect fractions in test tubes.
- Monitor the elution of the product by TLC analysis of the collected fractions.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
4. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Visualized Workflows
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A decision-making diagram for troubleshooting common column chromatography issues.
References
Overcoming steric hindrance in reactions with 2-Bromo-5-chloro-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-methoxypyridine. The guidance focuses on overcoming steric hindrance in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The bromine atom at the 2-position is flanked by a methoxy group at the 3-position and the pyridine nitrogen. This steric congestion can impede the approach of the catalyst and coupling partners to the reaction center. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation, an issue often referred to as the "2-pyridyl problem"[1][2][3][4].
Q2: Which palladium-catalyzed cross-coupling reaction is recommended for this substrate?
A2: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are feasible. The choice depends on the desired transformation (C-C vs. C-N bond formation). For both reactions, careful selection of the catalyst system is crucial to overcome steric hindrance.
Q3: How does the chloro-substituent at the 5-position affect the reaction?
A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[5] This difference in reactivity allows for selective reaction at the more reactive C-Br bond at the 2-position, leaving the C-Cl bond at the 5-position intact for potential subsequent transformations.
Q4: What are the most common side reactions to watch out for?
A4: Common side reactions include:
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Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] Using boronic acid pinacol esters or trifluoroborate salts can mitigate this issue.[1]
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture is essential.[1]
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, inhibiting catalytic activity.[1] The use of specialized ligands can help to prevent this.[1]
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura reaction with this compound is resulting in low or no product formation.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity/Deactivation | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1][6][7] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically hindered substrates.[8] |
| Ineffective Base | The base is critical for activating the boronic acid.[1] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][7] For sterically demanding couplings, stronger bases are often more effective. |
| Low Reactivity of Coupling Partner | Ensure the boronic acid or its derivative is of high purity. Consider converting the boronic acid to a more robust pinacol ester or trifluoroborate salt to prevent protodeboronation.[1] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Higher temperatures can help overcome the activation energy barrier for the oxidative addition step.[1] |
| Poor Solvent Choice | Aprotic polar solvents like dioxane, DMF, or toluene/water mixtures are commonly used.[9][10] Ensure the solvent is anhydrous and thoroughly degassed. |
Incomplete Conversion in Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination of this compound with a primary or secondary amine shows significant amounts of unreacted starting material.
| Potential Cause | Troubleshooting Step |
| Ligand Inefficiency | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands which are known to be effective for sterically hindered aryl halides.[11] |
| Base Strength/Solubility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12][13] Ensure the base is soluble in the chosen solvent. |
| Catalyst Loading | Increase the catalyst and ligand loading. For challenging substrates, higher catalyst concentrations may be necessary to achieve full conversion. |
| Reaction Time/Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration. |
| Amine Volatility | For volatile amine coupling partners, perform the reaction in a sealed tube to prevent loss of the reagent.[14] |
Data Presentation: Ligand and Base Effects on Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with arylboronic acids under various conditions. While not specific to this compound, these data illustrate the impact of ligand and base selection.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate | Classic system, may be less effective for hindered substrates. |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[10] |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 12 | High | RuPhos is another highly effective Buchwald ligand.[6] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good | A common and reliable catalyst, but may struggle with high steric hindrance.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1).
-
Reaction: Seal the vessel and heat the mixture to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure and may need to be optimized for the specific amine.
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Reagent Addition: Add the strong base (e.g., NaOtBu, 1.2-1.5 equiv.) and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing hydrodehalogenation of 2-Bromo-5-chloro-3-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selective functionalization of 2-Bromo-5-chloro-3-methoxypyridine, with a primary focus on preventing the undesired side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with this compound?
A1: Hydrodehalogenation is an undesired side reaction in cross-coupling chemistries where a halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom. For this compound, this leads to the formation of 2-H-5-chloro-3-methoxypyridine or 2-Bromo-5-H-3-methoxypyridine as byproducts. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The primary cause is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle.
Q2: Which halogen is more susceptible to hydrodehalogenation on this compound?
A2: The Carbon-Bromine (C-Br) bond is significantly more reactive and therefore more susceptible to both the desired cross-coupling reaction and the undesired hydrodehalogenation compared to the Carbon-Chlorine (C-Cl) bond.[1] The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[1] This inherent difference in reactivity is the basis for achieving chemoselective functionalization at the C-2 position (bromine) while leaving the C-5 position (chlorine) intact.
Q3: What are the primary sources of hydride species that cause hydrodehalogenation?
A3: Hydride species that lead to hydrodehalogenation can originate from several sources in the reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures. Weaker, non-nucleophilic inorganic bases are generally recommended.
-
Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also decompose to generate hydride sources, particularly in the presence of water.
-
Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.
Q4: How does the choice of catalyst and ligand affect the prevention of hydrodehalogenation?
A4: The ligand coordinated to the palladium catalyst is a critical factor. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the hydrodehalogenation pathway. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[2]
Troubleshooting Guides
Issue 1: Significant Formation of the De-brominated Byproduct (2-H-5-chloro-3-methoxypyridine)
This is the most common hydrodehalogenation issue due to the higher reactivity of the C-Br bond.
| Potential Cause | Recommended Solution |
| Inappropriate Base | Switch to a weaker, non-nucleophilic inorganic base. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous. |
| Problematic Solvent | Avoid protic solvents (e.g., alcohols) and DMF. Use anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF. |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf). |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). |
Issue 2: Formation of the De-chlorinated Byproduct (2-Bromo-5-H-3-methoxypyridine)
While less common, de-chlorination can occur under harsh reaction conditions or when attempting to functionalize the C-Cl bond after the C-Br bond has reacted.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | If this occurs during a selective C-Br functionalization, it indicates the conditions are too harsh. Reduce the temperature and consider a less reactive catalyst/ligand combination. |
| Forced C-Cl Functionalization | When targeting the C-Cl bond, use specialized, highly active catalyst systems with very bulky and electron-rich ligands (e.g., specific Buchwald ligands) designed for C-Cl bond activation. Carefully optimize the temperature to favor cross-coupling over hydrodehalogenation. |
| Extended Reaction Times | Monitor the reaction closely and stop it as soon as the desired transformation is complete to avoid over-reduction. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, designed to minimize hydrodehalogenation. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃, 1.5 mol% with a suitable ligand like SPhos, 3.3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a controlled temperature (start with 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-2 Position
This protocol outlines the coupling of a terminal alkyne at the C-Br position.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol is for the selective C-N bond formation at the C-Br position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 3.3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for hydrodehalogenation.
References
Technical Support Center: 2-Bromo-5-chloro-3-methoxypyridine Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-bromo-5-chloro-3-methoxypyridine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a common reaction involving this compound that requires careful monitoring? A1: A prevalent reaction is the Suzuki-Miyaura cross-coupling, where the bromo-substituent is replaced to form a new carbon-carbon bond.[1][2] This reaction is widely used to synthesize more complex molecules and requires monitoring to track the consumption of the starting material and the formation of the desired product.[2][3]
Q2: Why is it crucial to monitor the progress of this reaction? A2: Monitoring is essential to determine the point of reaction completion, preventing the formation of degradation products from prolonged heating or exposure to reagents. It also helps in optimizing reaction conditions (like temperature or catalyst loading) and identifying the presence of any side products, which is critical for ensuring the purity of the final compound.[1][4]
Q3: Which technique, TLC or LC-MS, is better for monitoring my reaction? A3: The choice depends on your specific needs. TLC is a rapid, cost-effective, and simple technique for qualitative analysis, allowing you to quickly visualize the disappearance of starting materials and the appearance of products.[5] LC-MS, while more complex and time-consuming, provides quantitative data and unambiguous identification of compounds by their mass-to-charge ratio, making it superior for detailed kinetic analysis, impurity profiling, and confirming the molecular weight of the product.[5][6]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing." | 1. The sample is too concentrated (overloaded).[7][8] 2. The pyridine nitrogen (a basic site) is interacting strongly with the acidic silica gel.[9] 3. The chosen solvent system is not appropriate.[7] | 1. Dilute the reaction aliquot before spotting it on the TLC plate. 2. Add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to the eluent to neutralize active sites on the silica. 3. Experiment with different solvent systems to find one that provides better separation. |
| Starting material and product spots have very similar Rf values. | 1. The polarity of the eluent is not optimal for separating the compounds.[10] | 1. Systematically vary the solvent system. If using a hexane/ethyl acetate mixture, try changing the ratio. If that fails, try a different solvent combination, like dichloromethane/methanol.[10][11] |
| No spots are visible on the plate after development. | 1. The sample is too dilute.[7] 2. The compounds are not UV-active. 3. The initial spotting line was submerged in the solvent reservoir.[7] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between each application. 2. Use a chemical stain (e.g., potassium permanganate or anisaldehyde) to visualize the spots.[10] 3. Ensure the solvent level in the developing chamber is always below the spotting line. |
| The entire lane is a smear (common with high-boiling solvents like DMF or DMSO). | 1. The high-boiling reaction solvent is retained on the plate and interferes with the chromatography.[10] | 1. After spotting the plate, place it under a high vacuum for several minutes to evaporate the residual reaction solvent before developing the plate.[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No molecular ion peak ([M+H]⁺) is detected for the product. | 1. The compound is not ionizing efficiently under the current source conditions. 2. The mass spectrometer is in the wrong polarity mode (e.g., negative instead of positive). 3. The concentration of the product is below the instrument's detection limit.[12] | 1. Adjust ion source settings (e.g., capillary voltage, gas flow, temperature). Check for the presence of other adducts like sodium ([M+Na]⁺).[12][13] 2. Ensure you are using the appropriate ionization mode (Electrospray Ionization in positive mode, ESI+, is typical for pyridines). 3. Inject a more concentrated sample, if possible. |
| Retention times are shifting between injections. | 1. Fluctuations in column temperature. 2. The mobile phase composition has changed (e.g., evaporation of the organic component).[14] 3. The column is contaminated or degrading.[14] | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[15] 3. Flush the column or use a guard column to protect the analytical column.[15] |
| High background noise or extraneous peaks are observed. | 1. Contaminated solvents, additives, or glassware.[14] 2. Sample carryover from a previous injection. 3. Matrix effects from the reaction mixture are causing ion suppression or enhancement.[13] | 1. Use LC-MS grade solvents and additives. Ensure all glassware is thoroughly clean.[12] 2. Run blank injections between samples to wash the system.[14] 3. Dilute the sample further or consider a simple sample cleanup step (e.g., solid-phase extraction).[13] |
| Peaks are broad, splitting, or tailing. | 1. The sample is overloaded on the column.[15] 2. The sample solvent is too strong or incompatible with the initial mobile phase.[15] 3. The column frit is blocked or the column is contaminated.[16] | 1. Reduce the injection volume or dilute the sample.[15] 2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[15] 3. Replace the column's in-line filter or guard column. If the problem persists, try back-flushing or replacing the analytical column.[16] |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Preparation: Prepare a TLC developing chamber by adding the chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) to a depth of 0.5 cm. Line the chamber with filter paper to ensure saturation and seal it.[17]
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute this aliquot in a vial with a suitable solvent like ethyl acetate.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the starting material (this compound), the reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same spot) on the line.
-
Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the spotted line.[18] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture and dilute it significantly (e.g., 1:1000) with a solvent mixture compatible with the mobile phase, such as 50:50 acetonitrile:water. Filter the diluted sample through a 0.45 µm syringe filter into an LC vial.[6]
-
Chromatography Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[19]
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.[19]
-
Injection Volume: 1 - 10 µL.[19]
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: Set a mass range that includes the molecular weights of all reactants and expected products (e.g., m/z 100-400).
-
Data Analysis: Extract the ion chromatograms for the exact masses of the starting material and the expected product to monitor their relative abundance over time.
-
Data Presentation
Table 1: Representative TLC Data for a Suzuki Coupling Reaction
(Note: Rf values are illustrative and will vary based on exact conditions and coupling partners.)
| Compound | Role | Hypothetical Rf (3:1 Hexane:EtOAc) | Appearance under UV (254 nm) |
| This compound | Starting Material | 0.65 | Dark spot |
| Phenylboronic Acid | Reagent | 0.10 (or baseline) | May not be UV active |
| 5-Chloro-3-methoxy-2-phenylpyridine | Product | 0.50 | Dark spot |
Table 2: Expected LC-MS Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Isotopic Pattern |
| This compound | C₆H₅BrClNO | 222.47 | 221.9 / 223.9 / 225.9 | Characteristic cluster due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. |
| 5-Chloro-3-methoxy-2-phenylpyridine (Hypothetical Product) | C₁₂H₁₀ClNO | 219.67 | 220.0 / 222.0 | Characteristic 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes. |
Visualized Workflows
Caption: General experimental workflow for monitoring a reaction by TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chromacademy.com [chromacademy.com]
- 14. zefsci.com [zefsci.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. TLC Tips and Tricks | Merck [merckmillipore.com]
- 18. silicycle.com [silicycle.com]
- 19. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in reactions of 2-Bromo-5-chloro-3-methoxypyridine
Welcome to the technical support center for reactions involving 2-Bromo-5-chloro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize regioselectivity in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am performing a Suzuki-Miyaura cross-coupling reaction and observing a mixture of isomers. How can I improve selectivity for reaction at the C2-Bromo position?
A1: Achieving high regioselectivity in Suzuki-Miyaura coupling is a common challenge. The C2-Br bond is inherently more reactive than the C5-Cl bond due to electronic effects from the pyridine nitrogen and the lower bond dissociation energy of the C-Br bond compared to C-Cl.[1][2][3] To enhance selectivity for the C2 position, consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: Use a catalyst system known for high activity with aryl bromides. Standard catalysts like Pd(PPh₃)₄ can be effective.[4] If selectivity remains poor, switching to a more sterically hindered or electron-rich phosphine ligand can sometimes improve the distinction between the two reaction sites.[5]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Higher temperatures may provide enough energy to activate the less reactive C-Cl bond, leading to mixtures.
-
Base Selection: The choice of base is critical for activating the boronic acid.[6] While common bases like K₂CO₃ or Na₂CO₃ are often sufficient, a milder base might favor the more reactive C2 position.[4]
-
Reaction Time: Monitor the reaction closely using TLC or GC-MS. Stopping the reaction upon full consumption of the starting material can prevent the formation of the di-substituted product or reaction at the C5 position.
Q2: My Buchwald-Hartwig amination is not selective and results in a difficult-to-separate mixture. What conditions favor mono-amination at the C2 position?
A2: For Buchwald-Hartwig amination, the C2 position is generally more susceptible to oxidative addition to the palladium(0) catalyst.[7] To favor selective mono-amination at this site:
-
Choose the Right Ligand: This is often the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl ligands (e.g., dppf) are highly effective in promoting the amination of aryl bromides while leaving aryl chlorides intact, especially at lower temperatures.[8][9]
-
Control Stoichiometry: Use the amine coupling partner as the limiting reagent (e.g., 1.0-1.1 equivalents) to minimize the formation of the di-aminated product.
-
Optimize Base and Temperature: A mild base like K₂CO₃ or a moderately strong base like K₃PO₄ is often effective.[10][11] Running the reaction at the lowest possible temperature that still allows for efficient conversion (e.g., 80-100 °C) will maximize selectivity for the more reactive C2-Br bond.
Q3: I want to perform a Sonogashira coupling with a terminal alkyne. Which position on this compound will react first, and how can I control the outcome?
A3: In a Sonogashira coupling, the reaction will overwhelmingly occur at the C2-Bromo position first. This is due to the greater reactivity of aryl bromides over aryl chlorides in the rate-determining oxidative addition step of the palladium catalytic cycle.[12]
-
To achieve mono-alkynylation at C2: Use standard Sonogashira conditions (e.g., a Pd catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and an amine base like triethylamine).[12] The reaction can often be run at room temperature or with gentle heating. Careful monitoring is key to stopping the reaction after mono-coupling is complete.
-
Controlling Regioselectivity: While selectivity for C2 is intrinsic to the substrate, catalyst choice can play a role. Monodentate phosphine ligands like PPh₃ are standard and should provide high C2 selectivity.[13] Bidentate ligands are sometimes used to switch regioselectivity in other dihaloarene systems, but this is less common and would require significant optimization for this specific substrate.[13]
Q4: In a nucleophilic aromatic substitution (SNAr) reaction, which halide is more likely to be displaced?
A4: This is a more complex scenario where electronic activation and leaving group ability are both at play.
-
Positional Activation: The pyridine nitrogen strongly activates the C2 and C6 positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[14] The C5 position is significantly less activated.[15]
-
Leaving Group Ability: In SNAr, the typical leaving group ability is F > Cl > Br > I.[16] This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.
For this compound, the C2 position is highly activated, but bromine is a poorer leaving group than chlorine in SNAr. The C5 position has a better leaving group (Cl) but is electronically disfavored. Therefore, SNAr is expected to be challenging. A reaction, if it occurs, would likely require a very strong nucleophile and harsh conditions, and may still result in a mixture of products. Cross-coupling reactions are generally the preferred method for selective functionalization of this substrate.
Q5: How can I improve mono-selectivity and prevent the formation of di-substituted products in cross-coupling reactions?
A5: To favor mono-substitution at the C2 position:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, amine, or alkyne. Avoid using a large excess, which can drive the reaction towards di-substitution.
-
Lower Catalyst Loading: High catalyst loadings can sometimes lead to over-reactivity. Use the lowest effective catalyst concentration (e.g., 1-2 mol%).
-
Lower Temperature and Shorter Reaction Time: As the mono-substituted product forms, it becomes the new substrate for the second coupling. Running the reaction at a lower temperature for a shorter duration will favor the initial, faster reaction at the C-Br bond and minimize the slower reaction at the C-Cl bond.
Data Presentation: Regioselective C2-Functionalization
The following table summarizes recommended starting conditions to achieve selective functionalization at the C2-Bromo position.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Expected Selectivity (C2:C5) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | >10:1 |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >15:1 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100-110 | >20:1 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | >20:1 |
| Sonogashira | Pd(PPh₃)₄ (2-5) | - | Et₃N | THF | 25-50 | >25:1 (Mono-C2) |
Note: These are starting points. Optimization for specific substrates is recommended.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-5-chloro-3-methoxypyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-methoxypyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments, with a particular focus on the critical role of the base in determining reaction outcomes.
Frequently Asked questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
Low yields or reaction failure can be attributed to several factors. The primary challenges often stem from the electronic properties of the substrate and catalyst inhibition. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-donating methoxy group can influence the reactivity of the C-Br bond. Key areas to investigate are the choice of catalyst system (palladium precursor and ligand), the selection of the base, the solvent, and the reaction temperature.
Q2: Which halogen is expected to react in a cross-coupling reaction, the bromine at C2 or the chlorine at C5?
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective functionalization at the C2 position, leaving the C5-chloro substituent available for subsequent transformations. Achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.
Q3: How does the choice of base impact the outcome of the coupling reaction?
The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. In Suzuki-Miyaura couplings, the base is required to activate the boronic acid for the transmetalation step.[2] In Buchwald-Hartwig aminations, the base deprotonates the amine to form the palladium-amido complex.[3] The strength, solubility, and nature of the base's counter-ion can significantly affect the reaction rate, yield, and selectivity. Both inorganic bases (e.g., carbonates, phosphates) and organic bases (e.g., triethylamine, DBU) are used, and the optimal choice is highly dependent on the specific reaction, substrates, and solvent.
Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
Homocoupling is a common side reaction that can be exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). To minimize homocoupling, it is critical to rigorously degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Using a Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst can also be beneficial. Additionally, optimizing the reaction temperature and stoichiometry of the reagents can help to disfavor this side reaction.
Q5: What are the most common side reactions in Buchwald-Hartwig amination and how can they be avoided?
A common side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This can be minimized by careful selection of the ligand and base, as well as optimizing the reaction time and temperature. Another potential issue is the formation of byproducts from reactions with the solvent or impurities in the reagents. Using high-purity, anhydrous solvents and reagents is crucial for a successful reaction.
Troubleshooting Guides
Low Yield or No Reaction
Data Presentation
The following tables summarize the effect of different bases on the yield of common cross-coupling reactions for substrates analogous to this compound. These data should serve as a starting point for reaction optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12-24 | Moderate to Good |
| 2 | Na₂CO₃ | DME/H₂O | Pd(PPh₃)₄ | 80-90 | 12 | Good to Excellent |
| 3 | K₃PO₄ | Dioxane/H₂O | Pd₂(dba)₃ / SPhos | 100-110 | 4-12 | Good to Excellent |
| 4 | Cs₂CO₃ | DMF | PdCl₂(dppf) | 100 | 8-16 | Good to Excellent |
Data compiled from representative procedures for bromopyridine derivatives.[4]
Table 2: Effect of Base on Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | Pd₂(dba)₃ / BINAP | 80 | 4 | 60[5] |
| 2 | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ / Xantphos | 100 | 22 | Varies |
| 3 | K₃PO₄ | Toluene | Pd(OAc)₂ / RuPhos | 100 | 18 | Good |
| 4 | LHMDS | THF | Pd(OAc)₂ / BrettPhos | 65-80 | 12 | Varies |
Data compiled from representative procedures for bromopyridine and related derivatives.[5][6]
Table 3: Effect of Base on Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | DMF | Pd(CF₃COO)₂ / PPh₃ / CuI | 100 | 3 | 91[5] |
| 2 | Piperidine/NEt₃ | THF | PdCl₂(PPh₃)₂ / CuI | 50 | Varies | High |
| 3 | K₂CO₃ | EtOH | Pd/CuFe₂O₄ | 70 | 4 | 81[7] |
| 4 | Cs₂CO₃ | DMF | PdCl₂(PPh₃)₂ / CuI | 95 | Varies | Good |
Data compiled from representative procedures for bromopyridine and related derivatives.[5][7]
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.[8]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[8]
-
Under a positive flow of inert gas, add this compound, the amine, and the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, ≥ 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo-5-chloro-3-methoxypyridine vs. 2,5-dibromo-3-methoxypyridine in Key Synthetic Transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for the synthesis of a myriad of pharmaceutical agents and functional materials. The strategic functionalization of the pyridine core is paramount in medicinal chemistry, and halogenated pyridines offer a versatile platform for a variety of cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-5-chloro-3-methoxypyridine and 2,5-dibromo-3-methoxypyridine .
This comparison focuses on their performance in three critical synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and bromine-lithium exchange. The discussion is supported by established principles of chemical reactivity and data from analogous systems to provide a clear framework for researchers in selecting the optimal substrate for their synthetic endeavors.
Executive Summary of Reactivity Comparison
The reactivity of these two scaffolds is primarily dictated by the nature and position of the halogen atoms on the pyridine ring. The methoxy group at the 3-position also exerts an electronic influence on the adjacent positions.
| Reaction Type | This compound | 2,5-dibromo-3-methoxypyridine | Key Differentiator |
| Suzuki-Miyaura Coupling | Selective coupling at the C2-Br position. | Preferential mono-coupling at the more activated C2-Br position. Double coupling is possible under forcing conditions. | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization. In the dibromo compound, the C2-Br is more reactive than the C5-Br. |
| Buchwald-Hartwig Amination | Selective amination at the C2-Br position. | Preferential mono-amination at the C2-Br position. | Similar to Suzuki-Miyaura, the difference in C-X bond strength dictates selectivity. |
| Bromine-Lithium Exchange | N/A (No bromine available for exchange if the primary reaction is at the existing bromine) | Selective exchange is possible, with the C5-Br generally being more susceptible to exchange, especially in coordinating solvents. | The presence of two bromine atoms allows for selective metal-halogen exchange, offering a different synthetic pathway. |
Theoretical Reactivity Analysis: Electronic and Steric Effects
The pyridine ring is inherently electron-deficient. The substituents modulate this property:
-
Methoxy Group (-OCH₃) at C3: This is an electron-donating group through resonance (+M effect), which increases electron density on the ring, particularly at the ortho (C2 and C4) and para (C6) positions. However, it also has an electron-withdrawing inductive effect (-I effect).
-
Halogens (Br, Cl) at C2 and C5: These are electron-withdrawing groups through induction (-I effect) and weakly deactivating through resonance (+M effect).
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F, which is attributed to the decreasing strength of the C-X bond down the group.[1]
For This compound , the C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 5-position in palladium-catalyzed couplings.[2] This allows for selective functionalization at the C2 position.
For 2,5-dibromo-3-methoxypyridine , both reactive sites are C-Br bonds. However, the C2-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions of pyridines compared to the C5-Br bond.[3] The electron-donating methoxy group at C3 may further influence the electron density at the adjacent C2 position, potentially enhancing its reactivity.
Comparative Performance in Key Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[4][5] The expected reactivity of the two target compounds is summarized below.
Expected Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2,5-dibromo-3-methoxypyridine | Rationale |
| Relative Reactivity | High (at C2-Br) | High (preferentially at C2-Br) | The C-Br bond is inherently more reactive than the C-Cl bond in oxidative addition.[2] The C2 position on the pyridine ring is generally more activated for cross-coupling.[3] |
| Selectivity | Highly selective for mono-coupling at C2. | Good selectivity for mono-coupling at C2 under controlled conditions. Dimerization or double coupling can occur. | The significant difference in reactivity between C-Br and C-Cl bonds ensures high selectivity. For the dibromo compound, selectivity depends on finer control of reaction conditions. |
| Expected Yield | Good to excellent for mono-arylation at C2. | Good for mono-arylation at C2; variable for diarylation. | The higher reactivity of the C-Br bond generally leads to efficient conversion. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halopyridines
This generalized protocol is a starting point and may require optimization for specific substrates.[6]
-
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add the 2-halopyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki Coupling of 2-Bromo-5-chloro-3-methoxypyridine and 2-chloro-5-bromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Dihalogenated pyridines are valuable building blocks in medicinal chemistry, allowing for sequential and site-selective functionalization. The two isomers discussed herein, 2-Bromo-5-chloro-3-methoxypyridine and 2-chloro-5-bromo-3-methoxypyridine, offer distinct opportunities for synthetic diversification based on the differential reactivity of their carbon-halogen bonds.
Reactivity Analysis
The regioselectivity of the Suzuki coupling on dihalopyridines is primarily governed by two factors: the inherent reactivity of the halogens (I > Br > Cl) and the electronic effects of the substituents on the pyridine ring.[2][3] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step and is favored at the more electrophilic carbon center with the more reactive halogen.
-
Halogen Reactivity : The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in Suzuki coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition of the palladium catalyst.[2]
-
Electronic Effects : The pyridine nitrogen is an electron-withdrawing group, which generally activates the C2 and C6 positions towards nucleophilic attack and oxidative addition. Conversely, the methoxy group (-OCH3) at the 3-position is an electron-donating group, which increases the electron density at the ortho (C2, C4) and para (C6) positions.
Isomer 1: this compound
In this isomer, the bromine atom is at the C2 position, which is activated by the electron-withdrawing pyridine nitrogen. The electron-donating methoxy group at C3 further increases the electron density at the C2 position, which could slightly temper its reactivity. However, the inherent high reactivity of the C-Br bond is the dominant factor. The chlorine atom is at the C5 position.
Isomer 2: 2-chloro-5-bromo-3-methoxypyridine
Here, the bromine atom is at the C5 position, and the chlorine atom is at the C2 position. The C2 position is activated by the adjacent pyridine nitrogen. The methoxy group at C3 will also have an electron-donating effect on the C2 position. The C-Br bond at the C5 position is less electronically activated than a halogen at the C2 position.
Predicted Reactivity:
Based on the general principles, the Suzuki coupling is expected to proceed selectively at the C-Br bond for both isomers under standard conditions, leaving the C-Cl bond intact for subsequent transformations.
For This compound , the reaction will occur at the C2 position. The combined activation by the pyridine nitrogen and the high reactivity of the bromine atom makes this site highly susceptible to oxidative addition.
For 2-chloro-5-bromo-3-methoxypyridine , the reaction will occur at the C5 position. Although the C2-Cl bond is at a more electronically activated position, the significantly higher reactivity of the C-Br bond will dictate the site of the initial coupling. Studies on similar 2,5-dihalogenated heterocycles have shown that the reaction preferentially occurs at the more reactive halogen, even if it is not at the most electronically activated position.[4]
Comparative Data
The following table summarizes the predicted performance of the two isomers in a Suzuki coupling reaction with a generic arylboronic acid. The yield predictions are hypothetical and based on the expected higher reactivity of the C-Br bond at the electronically activated C2 position compared to the C5 position.
| Substrate | Reactive Site | Expected Major Product | Predicted Relative Reactivity | Predicted Yield Range |
| This compound | C2 (C-Br) | 2-Aryl-5-chloro-3-methoxypyridine | Higher | Good to Excellent (80-95%) |
| 2-chloro-5-bromo-3-methoxypyridine | C5 (C-Br) | 2-chloro-5-aryl-3-methoxypyridine | Lower | Moderate to Good (70-85%) |
Note: The predicted yields are estimates and can vary significantly based on the specific boronic acid, catalyst, ligands, base, and solvent system used.
Experimental Protocols
The following is a general experimental protocol for the selective Suzuki-Miyaura cross-coupling at the C-Br bond of the subject dihalomethoxypyridines. This protocol is based on established methods for similar substrates and may require optimization for specific applications.[1][2]
Materials:
-
Dihalomethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the dihalomethoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualizations
Caption: Logical flow for comparing the Suzuki coupling of the two isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Guide to Pyridine Synthesis: Alternatives to 2-Bromo-5-chloro-3-methoxypyridine
For researchers, scientists, and drug development professionals, the synthesis of polysubstituted pyridines is a cornerstone of modern medicinal chemistry and materials science. The specific intermediate, 2-Bromo-5-chloro-3-methoxypyridine, serves as a versatile building block, allowing for functionalization primarily at the 2-position via cross-coupling reactions. However, reliance on a single precursor can limit synthetic flexibility and accessibility. This guide provides an objective comparison of alternative strategies for synthesizing functionalized pyridines with a similar 2,3,5-substitution pattern, focusing on both de novo ring construction and alternative functionalization methods.
This guide presents quantitative data from representative reactions, detailed experimental protocols for key methodologies, and visual diagrams of reaction pathways to aid in the selection of the most suitable synthetic route.
Part 1: De Novo Synthesis of the Pyridine Ring
Constructing the pyridine scaffold from acyclic precursors offers a powerful alternative to the functionalization of a pre-existing ring. These methods allow for the strategic placement of substituents from the ground up, providing access to a diverse range of pyridine derivatives.
Classical Condensation Reactions: A Comparative Overview
Several named reactions provide robust and reliable routes to polysubstituted pyridines. While these methods are well-established, their suitability for generating a 2,3,5-trisubstituted pattern with chloro and methoxy functionalities can vary. Below is a comparison of prominent classical syntheses.
| Synthesis Method | Reactants | Typical Conditions | Product Scope | Representative Yield |
| Bohlmann-Rahtz | Enamine, Ethynyl Ketone | Toluene/Acetic Acid, 50-110°C | 2,3,6-Trisubstituted Pyridines | 75-90% |
| Kröhnke | α-Pyridinium Methyl Ketone, α,β-Unsaturated Carbonyl | Ammonium Acetate, Acetic Acid, Reflux | 2,4,6-Trisubstituted Pyridines | 60-85% |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl | Ammonium Carbonate, Water/Ethanol, 80°C | 2-Pyridones | 80-95% |
| Hantzsch | Aldehyde, 2x β-Ketoester, Ammonia | Ethanol, Reflux, then Oxidation (e.g., HNO₃) | Symmetrical 2,6-dialkyl-3,5-dicarboxylate Pyridines | 65-85% (after oxidation) |
Experimental Protocols for De Novo Synthesis
This method is particularly well-suited for preparing 2,3,5-trisubstituted pyridines with good regiocontrol.[1][2][3]
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-methoxy-2-methylpyridine-4-carboxylate (Hypothetical)
-
Enamine Formation (in situ): To a solution of ethyl 3-amino-4-methoxycrotonate (1.0 equiv) in toluene (5 mL per mmol of enamine) is added 4-chloro-3-oxobut-1-yne (1.1 equiv).
-
Cyclization: Glacial acetic acid (1 mL per 5 mL of toluene) is added to the mixture.
-
Reaction: The reaction is heated to 80°C and stirred for 12-24 hours, monitoring by TLC for the consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyridine derivative.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
This reaction is an excellent method for producing 2-pyridone derivatives, which can be valuable intermediates.[4][5][6][7][8]
Experimental Protocol: Synthesis of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Reactant Mixture: A mixture of cyanoacetamide (1.0 equiv, 10 mmol), ethyl 4-chloro-3-oxobutanoate (1.0 equiv, 10 mmol), and ammonium carbonate (2.0 equiv, 20 mmol) is prepared in a 1:1 mixture of water and ethanol (20 mL).
-
Reaction: The mixture is heated at 80°C in a sealed vessel for 4 hours. A precipitate typically forms as the reaction progresses.
-
Isolation: Upon cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
Purification: The solid is washed with cold water and then cold ethanol and dried under vacuum to yield the desired 2-pyridone.
Caption: Guareschi-Thorpe Synthesis for 2-Pyridones.
Part 2: Functionalization of this compound via Cross-Coupling
The most direct alternative to sourcing a variety of 2-substituted pyridines is to perform cross-coupling reactions on the readily available this compound. This approach offers modularity and access to a wide range of functionalities at the C2 position.
Comparison of Common Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired functionality to be introduced. The following table compares several powerful palladium-catalyzed methods.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Typical Yield | Key Features & Considerations |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 80-95% | Tolerant of many functional groups; boronic acids are generally stable.[9][10] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | 75-96% | Excellent for introducing alkynyl groups; requires a copper co-catalyst.[11][12] |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, NaOtBu | 70-90% | Premier method for C-N bond formation; ligand choice is critical.[13][14][15] |
| Stille | Organostannane | Pd(PPh₃)₄ | (None required) | 70-90% | Tolerant of a wide range of functional groups, but tin reagents are toxic.[16] |
| Negishi | Organozinc Reagent | Pd(dppf)Cl₂ | (None required) | 65-85% | Highly reactive organozinc reagents; sensitive to moisture and air.[17][18] |
| Ullmann | Alcohol, Amine | CuI / Phenanthroline | K₂CO₃, Cs₂CO₃ | 50-75% | Copper-catalyzed; often requires higher temperatures than palladium methods.[19] |
Experimental Protocols for Cross-Coupling Reactions
Experimental Protocol: Synthesis of 5-chloro-3-methoxy-2-phenylpyridine [9]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration based on the bromopyridine).
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of N-benzyl-5-chloro-3-methoxypyridin-2-amine [14][15]
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and Xantphos (0.04 equiv) to an oven-dried vial.
-
Reagent Addition: Remove the vial from the glovebox, add benzylamine (1.2 equiv) and anhydrous toluene (0.1 M concentration).
-
Reaction: Seal the vial and heat the mixture to 110°C with vigorous stirring for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Conclusion
The synthesis of functionalized pyridines is a critical task in modern chemistry. While utilizing a pre-functionalized building block like this compound is a direct and effective strategy, alternative approaches provide essential flexibility.
-
De Novo Synthesis methods, such as the Bohlmann-Rahtz and Guareschi-Thorpe reactions, offer the ability to construct highly functionalized pyridine and pyridone cores from simple, acyclic precursors. These methods are particularly valuable when the desired substitution pattern is not easily accessible through functionalization of a pre-existing pyridine ring.
-
Cross-Coupling Reactions provide a modular and powerful alternative for the late-stage functionalization of a common pyridine core. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer broad substrate scope and high yields for the formation of C-C and C-N bonds, respectively.
The optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired level of molecular diversity. By understanding the comparative advantages and experimental considerations of these diverse methods, researchers can make informed decisions to best achieve their synthetic goals.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
Navigating the Structural Maze: A Comparative Guide to LC-MS Analysis for the Confirmation of 2-Bromo-5-chloro-3-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development. In the realm of substituted pyridines, a class of compounds prevalent in pharmaceuticals, precise analytical techniques are paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the structural elucidation of 2-Bromo-5-chloro-3-methoxypyridine and its derivatives, offering supporting experimental data from closely related analogs to inform analytical strategies.
The inherent complexity of isomeric structures in drug synthesis necessitates robust analytical methods to ensure the correct compound is advanced. LC-MS, with its dual capability of chromatographic separation and mass-based detection, stands as a powerful tool for this purpose. This guide will delve into the expected fragmentation patterns, isotopic signatures, and chromatographic behavior of this compound, drawing comparisons with its structural isomers to highlight the discerning power of LC-MS analysis.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of a molecule provides a veritable fingerprint, with fragmentation patterns offering crucial clues to its underlying structure. For halogenated compounds like this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.[1] This unique signature is a key diagnostic tool in identifying halogenated compounds.
Based on the analysis of related structures, the fragmentation of this compound is anticipated to proceed through several key pathways. A primary fragmentation would likely involve the loss of the methoxy group as a radical (•OCH3) or formaldehyde (CH2O). Subsequent or alternative fragmentation could involve the loss of a bromine or chlorine radical. The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.
To illustrate the comparative power of MS, let's consider a hypothetical comparison with a structural isomer, 2-Bromo-6-chloro-3-methoxypyridine. While both would exhibit the same molecular ion cluster, the relative abundances of certain fragment ions would likely differ due to the different substitution pattern influencing bond stabilities and the propensity for certain rearrangements. For instance, the loss of a neutral fragment involving the substituents and adjacent ring atoms might be favored in one isomer over the other, leading to a distinguishable mass spectrum.
Quantitative Data Summary
The following table summarizes the expected and observed mass spectrometry data for this compound and a closely related analog, 2-Bromo-3-methoxypyridine. This comparative data highlights the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | C6H5BrClNO | 222.47 | 221/223/225 | Predicted: [M-CH3]+, [M-CO]+, [M-Br]+, [M-Cl]+ |
| 2-Bromo-3-methoxypyridine | C6H6BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]+), 146/148 ([M-CH3-CO]+), 108 ([M-Br]+), 78 |
Note: The isotopic cluster for the molecular ion of this compound will show a characteristic pattern due to the presence of both bromine and chlorine.
Experimental Protocols
A robust LC-MS methodology is critical for achieving reliable and reproducible results. The following protocols provide a starting point for the analysis of this compound derivatives.
Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan mode for initial analysis. For targeted analysis and fragmentation studies, product ion scan (MS/MS) mode should be employed, selecting the molecular ion cluster as the precursor.
Visualizing the Analytical Workflow
To further clarify the experimental process and the logical flow of data analysis, the following diagrams are provided.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation pathways.
References
Characterization of 2-Bromo-5-chloro-3-methoxypyridine: A Comparative Guide to its 1H and 13C NMR Spectral Features
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-chloro-3-methoxypyridine and its structural isomers and analogs. Understanding the subtle shifts and coupling patterns in NMR spectra is crucial for unambiguous structure elucidation and purity assessment. This document presents experimental data from closely related compounds to infer the expected spectral characteristics of this compound, offering a valuable resource for identifying this specific substitution pattern on the pyridine ring.
Data Presentation: A Comparative Analysis of NMR Data
The following tables summarize the ¹H and ¹³C NMR data for a series of substituted methoxypyridines. This comparative approach allows for the deduction of the influence of bromine and chlorine substituents on the chemical shifts of the pyridine ring protons and carbons, thereby predicting the spectral features of this compound. The data is presented for compounds dissolved in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-2 (ppm) | δ H-4 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | J (Hz) |
| 2-Bromo-3-methoxypyridine | - | 7.12 (dd) | 7.97 (dd) | 3.90 (s) | J₄,₅ = 8.0, J₅,₆ = 4.8, J₄,₆ = 1.6 |
| 2-Chloro-3-methoxypyridine | - | 7.24 (dd) | 8.05 (dd) | 3.93 (s) | J₄,₅ = 7.8, J₅,₆ = 4.7, J₄,₆ = 1.5 |
| 2-Bromo-5-methoxypyridine | 7.42 (d) | 7.15 (dd) | 8.19 (d) | 3.84 (s) | J₃,₄ = 8.8, J₄,₆ = 2.8 |
| 3-Methoxy-5-bromopyridine | 8.32 (d) | 7.36 (m) | 8.19 (dd) | 3.84 (s) | J₂,₄ = 1.4, J₂,₆ = 0.7, J₄,₅ = 8.6, J₅,₆ = 4.7 |
Data for 2-Bromo-3-methoxypyridine, 2-Chloro-3-methoxypyridine, 2-Bromo-5-methoxypyridine, and 3-Methoxypyridine sourced from BenchChem.[1]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| 2-Bromo-3-methoxypyridine | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | 56.5 |
| 2-Chloro-3-methoxypyridine | 146.9 | 154.2 | 123.5 | 121.8 | 145.8 | 56.4 |
| 2-Bromo-5-methoxypyridine | 141.8 | 123.1 | 140.2 | 155.9 | 148.1 | 55.8 |
| 3-Methoxypyridine | 142.1 | 155.8 | 120.8 | 123.7 | 146.9 | 55.4 |
Data for 2-Bromo-3-methoxypyridine, 2-Chloro-3-methoxypyridine, 2-Bromo-5-methoxypyridine, and 3-Methoxypyridine sourced from BenchChem.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridine compounds.
Sample Preparation:
A solution of the substituted pyridine is prepared by dissolving 5-10 mg of the compound in 0.5-0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy:
The ¹H NMR spectrum is typically acquired on a 400 MHz spectrometer.[1] Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1 second.[1] For a good signal-to-noise ratio, 16 to 32 scans are generally acquired.[1] Data processing involves applying an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.[1]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer with proton decoupling.[1] A spectral width of around 240 ppm is used to encompass the expected chemical shift range for pyridines.[1] Typical acquisition parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.[1] To achieve a sufficient signal-to-noise ratio, 1024 to 2048 scans are accumulated.[1] The data is processed using an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.[1] The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[1]
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural elucidation of substituted pyridines using NMR spectroscopy.
Caption: A logical workflow for the structural elucidation of substituted pyridines using NMR spectroscopy.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2-Bromo-5-chloro-3-methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 2-Bromo-5-chloro-3-methoxypyridine and its derivatives, a class of compounds with significant potential in medicinal chemistry.
While specific crystallographic data for this compound is not widely available in public databases, this guide leverages data from structurally similar pyridine derivatives to illustrate the power and utility of X-ray crystallography. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the knowledge to make informed decisions about the most suitable analytical methods for their specific research needs.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1] This technique provides invaluable information on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies in drug discovery.
Experimental Workflow
The process of determining a crystal structure using SCXRD involves several key steps, from crystal growth to data analysis.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols
Synthesis of Substituted Pyridines: The synthesis of substituted pyridines can be achieved through various established methods, such as the Hantzsch, Kröhnke, or Chichibabin pyridine syntheses.[2] For instance, a general procedure for the synthesis of a 1,4-dihydropyridine, a precursor to many substituted pyridines, involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in a suitable solvent like ethanol.[2] The reaction progress is typically monitored by thin-layer chromatography (TLC).[2]
Crystallization: Growing single crystals of sufficient quality is often the most challenging step.[3] A common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and liquid-liquid diffusion.
Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined to achieve the best fit with the experimental data.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic and analytical techniques offer valuable and often complementary information, particularly for characterizing compounds in solution or when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation, and dynamic processes.[1][4] | Non-destructive, provides information about the molecule in solution. | Does not provide precise bond lengths and angles; can be difficult to interpret for complex molecules.[5] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[1] | High sensitivity, requires very small sample amounts. | Provides no information on the three-dimensional structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups.[4] | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| Three-Dimensional Electron Diffraction (3DED) | Three-dimensional structure from nanocrystals.[6] | Can be used for samples that are too small for SCXRD.[6] | A newer technique that is less widely available than SCXRD.[6] |
| Crystal Structure Prediction (CSP) | Predicts possible crystal structures from the molecular diagram.[6] | Can be used when crystallization is unsuccessful.[6] | Computationally intensive and may not always predict the correct structure.[6] |
Table 1. Comparison of X-ray Crystallography with Alternative Analytical Techniques.
Experimental Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[4]
-
¹H NMR Spectroscopy: Acquire the spectrum on a spectrometer (e.g., 400 MHz). A typical experiment involves 16-32 scans with a relaxation delay of 1 second.[4]
-
¹³C NMR Spectroscopy: Acquire the spectrum on a spectrometer (e.g., 100 MHz) with proton decoupling. This usually requires a larger number of scans (1024-2048) and a longer relaxation delay (2 seconds).[4]
Mass Spectrometry (MS):
-
Various ionization techniques can be employed, such as Electron Impact (EI) or Electrospray Ionization (ESI), depending on the compound's properties. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.[4]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]
Logical Relationship of Analytical Techniques for Structural Elucidation
The selection of an analytical technique is guided by the specific research question and the physical properties of the compound. The following diagram illustrates a logical approach to structural determination.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted pyridines is a critical endeavor in the fields of medicinal chemistry and materials science. Among these, 2-Bromo-5-chloro-3-methoxypyridine stands as a versatile building block, offering two distinct halogenated sites for strategic chemical modification. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of such heteroaromatic compounds. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents representative data from analogous bromopyridine and bromo-chloropyrimidine systems. This information is intended to serve as a robust starting point for catalyst selection and reaction optimization.
Data Presentation: A Comparative Overview of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies on structurally similar substrates and is intended to provide a baseline for comparison.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
This reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
Table 2: Heck Coupling of Bromopyridine Derivatives
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to introduce vinyl groups.[2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 4-24 | Moderate to Good | A standard protocol for Heck couplings.[2] |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80-100 | 12-18 | Good | Tolyl-based phosphine ligands can enhance reactivity. |
| Pd/C | - | NaOAc | DMA | 120-140 | 8-16 | Moderate | Heterogeneous catalyst, useful for simplified workup. |
Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives
This reaction is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[3][4][5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | Good to Excellent | A first-generation system for amination.[3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-110 | 4-12 | Excellent | Buchwald's biarylphosphine ligands are highly effective. |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 12 | 90-99 | Highly active for a broad range of amines.[6] |
Table 4: Sonogashira Coupling of Bromopyridine Derivatives
The Sonogashira reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[2]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65-100 | 6-12 | Good to Excellent | A standard and reliable catalyst system.[7] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp - 50 | 4-8 | Good | Milder conditions can be achieved with this catalyst. |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 80-90 | 8-16 | Moderate to Good | In situ generation of the active catalyst. |
Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions based on established methods for analogous substrates. Optimization will likely be required for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is based on the coupling of 2-bromopyridine derivatives with arylboronic acids.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol is a generalized procedure for the Heck coupling of 2-bromo-3-methoxypyridine.[2]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, this compound, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 4-24 hours).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of aryl bromides.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)[6]
-
Strong base (e.g., NaOtBu, 1.2-1.4 equiv)[6]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol is based on the coupling of aryl bromides with terminal alkynes.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)[7]
-
Copper(I) iodide (CuI) (2.1 mol%)[7]
-
Base/Solvent (e.g., Triethylamine, THF)[7]
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.[7]
-
Add the anhydrous solvent and the amine base.[7]
-
Stir the mixture at room temperature or with gentle heating (e.g., 65 °C) for 1.5-12 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-3-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-chloro-3-methoxypyridine with other halogenated pyridines in key palladium-catalyzed cross-coupling reactions. The selective functionalization of this versatile building block is crucial in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines the principles of reactivity, presents supporting experimental data from analogous systems, provides detailed experimental protocols, and visualizes key chemical workflows.
Principle of Reactivity: The Halogen Dance
In palladium-catalyzed cross-coupling reactions, the reactivity of organohalides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1][2] This trend is inversely proportional to the bond dissociation energy, making the oxidative addition of the palladium catalyst—the rate-determining step in many cases—more facile for heavier halogens.
For this compound, this reactivity difference is the cornerstone of its synthetic utility. The carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position.[2] This allows for chemoselective functionalization at the C2 position, leaving the C5 chloro-substituent intact for subsequent transformations. To achieve coupling at the less reactive C-Cl bond, more robust catalytic systems and often higher reaction temperatures are necessary.[3]
The position of the halogen on the pyridine ring also influences reactivity. Generally, for dihalogenated pyridines, halides at the 2- and 4-positions are more reactive than those at the 3- and 5-positions due to the electronic influence of the nitrogen atom.[1]
Quantitative Reactivity Comparison
While specific comparative studies detailing the yields and reaction times for this compound in various cross-coupling reactions are not extensively available in the public literature, a robust comparison can be drawn from data on structurally similar dihalogenated heterocycles. The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting the selective reactivity of the bromo-substituent over the chloro-substituent.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-Chloro Heterocycles
| Entry | Halogenated Pyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85 | [2][4] |
| 2 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~90 | [2][4] |
| 3 | 2-Bromo-5-chloropyridine | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75 | [2][4] |
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles
| Entry | Halogenated Pyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-chlorobenzo[d]thiazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 | [3] |
| 2 | 5-Bromo-2-chlorobenzo[d]thiazole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 | [3] |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good-Excellent | [5] |
Table 3: Representative Data for Sonogashira Coupling of Bromo-Pyridines
| Entry | Halogenated Pyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 96 | [6] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 85 | [6] |
| 3 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (excess) | Toluene | 70 | 6 | ~90 | [7] |
Experimental Protocols
The following are generalized protocols for the selective functionalization of the C-Br bond in this compound. Optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl or heteroaryl group at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Objective: To selectively introduce a primary or secondary amine at the 2-position.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
Objective: To selectively introduce a terminal alkyne at the 2-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine, excess)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine.
-
Stir the reaction mixture at room temperature to 70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the catalytic cycle for the Suzuki-Miyaura reaction as a representative example.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 2-Bromo-5-chloro-3-methoxypyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Bromo-5-chloro-3-methoxypyridine is paramount for the integrity of research and the safety of pharmaceutical products. This guide provides an objective comparison of the two most prevalent and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented, including supporting experimental data based on analogous compounds, will aid in selecting the most appropriate method for specific analytical needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of semi-volatile organic compounds like this compound.[1][2] The choice between these techniques often depends on the volatility of potential impurities, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile or thermally labile impurities.[3] A reversed-phase HPLC method is commonly employed for the separation of halogenated aromatic compounds.[4]
Gas Chromatography (GC) is an excellent alternative, especially for the assessment of volatile impurities, and is known for its high resolution and speed.[1][2] Given the likely volatility of this compound and its potential process-related impurities, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a widely used technique for purity assays of similar compounds.[5][6][7]
The following table summarizes the key performance characteristics of typical HPLC and GC methods for the purity analysis of a compound analogous to this compound.
| Validation Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Specificity | High | Very High (especially with MS) |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for similar halogenated pyridine derivatives and can serve as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes a reversed-phase column with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used to ensure separation of the main component from potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Method
This method utilizes a capillary column with flame ionization detection (FID).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: Split.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent like dichloromethane or methanol.
-
Working Standard: Dilute the stock solution to a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solutions.
-
Visualizing the Analytical Workflow
To better understand the process of purity assessment, the following diagrams illustrate the general experimental workflow and a comparison of the key decision-making factors for selecting an analytical method.
Caption: General workflow for purity assessment of a chemical compound.
Caption: Key factors influencing the choice between HPLC and GC.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. osha.gov [osha.gov]
- 6. agilent.com [agilent.com]
- 7. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
A Comparative Guide to the Efficiency of 2-Bromo-5-chloro-3-methoxypyridine in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the success of multi-step synthesis. Halogenated heterocycles are foundational reagents, offering versatile handles for constructing complex molecular architectures. This guide provides an objective comparison of the efficiency of 2-Bromo-5-chloro-3-methoxypyridine, a key intermediate, benchmarked against common alternatives in widely utilized cross-coupling reactions. The data and protocols herein serve as a resource for optimizing synthetic routes and making informed decisions in process development.
The utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This inherent reactivity difference allows for selective functionalization at the C2 position, leaving the C5 chloro-substituent available for subsequent transformations.
Data Presentation: Benchmarking Cross-Coupling Efficiency
The efficiency of this compound is most effectively demonstrated in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are cornerstones of modern C-C and C-N bond formation.[3][4][5] The following tables summarize representative reaction conditions and expected yields for these transformations based on data from structurally similar bromopyridine derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives Yields and conditions are typical for these catalyst systems and may vary based on the specific boronic acid and substrate used.[3][6]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[3][6] |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for a broad range of substrates.[3][7] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[3] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[3] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives The choice of ligand and base is crucial and highly dependent on the amine coupling partner.[4][8]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80-100 | 6-18 | Good to Excellent | A standard system for primary and secondary amines. |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 12-24 | Good to Excellent | Effective for a wide range of amines, including less nucleophilic ones. |
| Pd-G3-Xantphos (5) | - | DBU (2) | MeCN/PhMe | 140 | 1 | Good | Milder base conditions can improve functional group tolerance.[9] |
Table 3: Reactivity Comparison: Bromo- vs. Chloro-Heterocycles in Suzuki-Miyaura Coupling This data, based on analogous benzimidazole systems, illustrates the general principle that chloro-derivatives require more forcing conditions or specialized, electron-rich ligands to achieve comparable efficiency to their bromo counterparts.[2][10]
| Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo -benzimidazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| 2-Chloro -benzimidazole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80 |
This comparison underscores a key consideration: while chloro-substituted pyridines are often more cost-effective, 2-bromo-pyridines typically provide higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields, which can be critical in complex, multi-step syntheses.[10]
Mandatory Visualizations
Diagrams are essential for conceptualizing complex chemical processes. The following visualizations, generated using Graphviz, illustrate the catalytic cycle, a typical experimental workflow, and a representative synthetic pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: A simplified pathway for kinase inhibitor synthesis.
Experimental Protocols
Reproducibility is contingent on detailed methodologies. The following generalized protocols provide a robust starting point for optimization.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a 2-bromopyridine derivative with an arylboronic acid.[3][7]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom or Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][6]
-
Protocol 2: Generalized Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of a 2-bromopyridine derivative with a primary or secondary amine.[8]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base. Seal the vessel, then evacuate and backfill with argon three times.
-
Reagent Addition: Add the anhydrous solvent via syringe and stir for 10-15 minutes at room temperature. Then, add this compound and the amine coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[6]
-
Conclusion
This compound stands as a highly efficient and versatile building block for multi-step synthesis. Its primary advantage lies in the high reactivity of the C-Br bond, which facilitates reliable and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions under relatively mild conditions. While alternative chloro-pyridines may offer a cost benefit, they frequently necessitate more vigorous conditions, specialized and expensive ligands, and may result in lower overall yields.[10] For researchers in drug development, the reliability and efficiency offered by this compound often justify its use, streamlining the synthesis of complex target molecules and accelerating discovery timelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Labeling of 2-Bromo-5-chloro-3-methoxypyridine for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the isotopic labeling of 2-Bromo-5-chloro-3-methoxypyridine, a crucial intermediate in pharmaceutical and agrochemical research. The strategic incorporation of isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into this molecule provides an invaluable tool for elucidating reaction mechanisms, particularly for widely-used palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. By tracking the fate of these isotopic labels, researchers can gain deep insights into reaction pathways, kinetic isotope effects, and the formation of intermediates.
This document details experimental protocols for various labeling strategies, presents comparative data for the labeled products, and discusses the application of these labeled compounds in mechanistic studies. We also compare the utility of isotopically labeled this compound with alternative labeled halopyridines.
Comparison of Isotopic Labeling Methods
The choice of isotopic labeling strategy depends on the specific atom to be labeled and the desired level of incorporation. Below is a comparison of potential methods for labeling this compound.
| Labeling Method | Isotope | Target Position(s) | Reagents & Conditions | Expected Isotopic Incorporation (%) | Advantages | Disadvantages |
| Acid-Catalyzed H/D Exchange | Deuterium (²H) | Aromatic C-H (likely C4 & C6) | D₂SO₄ or CF₃COOD, heat | 60-90% | Simple procedure, readily available reagents. | May lack regioselectivity, harsh conditions can lead to side products. |
| Metal-Catalyzed H/D Exchange | Deuterium (²H) | Aromatic C-H (regioselective) | [Ir(cod)(NHC)]BF₄, D₂O, K₂CO₃ | >95% | High regioselectivity, milder conditions. | Catalyst can be expensive, optimization may be required. |
| Nitrogen Isotope Exchange via Zincke Intermediate | Nitrogen-¹⁵ (¹⁵N) | Pyridine Nitrogen | 1. Tf₂O, Dibenzylamine 2. ¹⁵NH₄Cl, Base | >95% | High isotopic incorporation, applicable to a wide range of pyridines.[1] | Multi-step process, requires synthesis of Zincke intermediate. |
| De Novo Synthesis from Labeled Precursors | Carbon-¹³ (¹³C) | Pyridine Ring Carbons | ¹³C-labeled starting materials (e.g., ¹³C-acetate, ¹³C-malononitrile) | >99% | Precise and complete labeling of specific carbon atoms. | Can be a lengthy and complex multi-step synthesis. |
Performance Comparison with Alternative Labeled Halopyridines
For mechanistic studies, other isotopically labeled halopyridines can serve as valuable alternatives or comparative compounds.
| Compound | Labeling Method | Application in Mechanistic Studies | Advantages over Labeled this compound |
| Deuterated 2-Bromopyridine | H/D exchange, synthesis from deuterated precursors | Studying the kinetic isotope effect in C-H activation steps of cross-coupling reactions. | Simpler molecule, easier to synthesize and analyze its labeled variants. Fewer competing reactive sites. |
| ¹⁵N-labeled 2,5-Dibromopyridine | Nitrogen Isotope Exchange | Probing the role of the pyridine nitrogen in catalyst coordination and electronic effects during the reaction. | Two reactive bromine sites allow for stepwise or double coupling studies. |
| ¹³C-labeled 4-Chloropyridine | De Novo Synthesis | Investigating the mechanism of C-C bond formation and reductive elimination in cross-coupling reactions. | The chloro-substituent offers different reactivity compared to the bromo-substituent, allowing for comparative mechanistic studies. |
Experimental Protocols
Deuterium Labeling of this compound via Acid-Catalyzed H/D Exchange
Materials:
-
This compound
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed reaction vial, dissolve this compound (100 mg, 0.45 mmol) in D₂O (2 mL).
-
Carefully add deuterated sulfuric acid (0.2 mL) to the solution.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and neutralize with anhydrous sodium carbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Expected Analysis:
-
¹H NMR: Disappearance or significant reduction of signals corresponding to the aromatic protons at the labeled positions.
-
Mass Spectrometry: An increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms.
¹⁵N Labeling of this compound via Zincke Intermediate
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
Collidine
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)
-
Triethylamine
-
Dichloromethane (DCM)
-
Acetonitrile
Procedure:
-
Formation of the Zincke Imine:
-
Dissolve this compound (1.0 eq) in DCM at -78 °C.
-
Add triflic anhydride (1.2 eq) and stir for 10 minutes.
-
Add a solution of dibenzylamine (1.2 eq) and collidine (1.2 eq) in DCM and allow the reaction to warm to room temperature over 1 hour.
-
Isolate the Zincke imine intermediate by precipitation with hexane.
-
-
Nitrogen Exchange:
-
Dissolve the isolated Zincke imine in acetonitrile.
-
Add ¹⁵N-ammonium chloride (3.0 eq) and triethylamine (6.0 eq).
-
Heat the reaction mixture at 100 °C for 1 hour in a sealed tube.[1]
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Expected Analysis:
-
¹⁵N NMR: A characteristic signal for the labeled nitrogen atom.
-
¹³C NMR: Splitting of carbon signals adjacent to the labeled nitrogen due to ¹⁵N-¹³C coupling.
-
Mass Spectrometry: An increase of 1 amu in the molecular ion peak.
Visualizations
Caption: Experimental workflows for deuterium and nitrogen-15 labeling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Mechanistic Studies: The Suzuki-Miyaura Reaction
Isotopically labeled this compound is a powerful probe for understanding the mechanism of the Suzuki-Miyaura reaction.
-
Deuterium Labeling: By deuterating the pyridine ring at positions C4 or C6, one can perform kinetic isotope effect (KIE) studies. A significant KIE on the rate of the reaction upon deuteration would suggest that the cleavage of that specific C-H bond is involved in the rate-determining step of the reaction, potentially indicating the involvement of C-H activation pathways or unforeseen side reactions.
-
Carbon-13 Labeling: Incorporating a ¹³C label at the C2 position (the carbon bearing the bromine atom) allows for precise tracking of this carbon atom throughout the catalytic cycle. Using ¹³C NMR, one can monitor the oxidative addition and reductive elimination steps. Furthermore, competition experiments between ¹²C and ¹³C labeled substrates can provide insights into the KIE of the C-Br bond cleavage.
-
Nitrogen-15 Labeling: An ¹⁵N-labeled pyridine ring can be used to investigate the role of the nitrogen atom in coordinating to the palladium catalyst. Changes in the ¹⁵N NMR chemical shift during the reaction can provide evidence for catalyst-substrate interactions. This can help to understand how the electronic properties of the pyridine ring influence the different steps of the catalytic cycle.
By employing these isotopically labeled compounds in conjunction with techniques like NMR spectroscopy, mass spectrometry, and kinetic analysis, researchers can build a detailed picture of the Suzuki-Miyaura reaction mechanism, leading to the development of more efficient and selective catalytic systems.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-5-chloro-3-methoxypyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Bromo-5-chloro-3-methoxypyridine, a compound that, based on data from structurally similar chemicals, requires careful management as a hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is classified as an irritant and is harmful.
Personal Protective Equipment (PPE): All personnel handling this chemical should wear the following:
-
Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield against splashes or dust.
-
Protective Clothing: A lab coat or other protective garments to cover exposed skin.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Avoid generating dust when handling the solid form of the compound.[1]
-
Wash hands thoroughly after handling the chemical.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a clean, dry, labeled, and sealable container for disposal.[1][3]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in regular trash or down the drain.[2][3][4]
Waste Collection and Storage:
-
Containerization: Place all waste material, including contaminated PPE and cleaning materials, into a designated, properly labeled hazardous waste container. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
Disposal Methodologies: The primary recommended method for the disposal of this chemical is through an authorized hazardous waste disposal facility.
-
Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed waste disposal company.
-
Landfill: Do not dispose of this chemical in a landfill.
Contacting a Waste Disposal Service:
-
Engage a certified hazardous waste disposal contractor to collect and manage the disposal of the chemical waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Hazard Summary and Classification
To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its hazard classifications based on data for similar compounds.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1][3] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Causes serious eye irritation.[1][3] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][5] | P261, P271, P304+P340, P312, P403+P233, P405 |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] | P273 |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-5-chloro-3-methoxypyridine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Bromo-5-chloro-3-methoxypyridine, a halogenated pyridine compound. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound and similar chemical compounds, a proactive approach to safety is crucial. The following table summarizes the recommended personal protective equipment (PPE) for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Routine Handling (Small Quantities in a Fume Hood) | Chemical-resistant gloves (Nitrile recommended)[1][2], Safety goggles, Laboratory coat |
| Weighing and Transferring (Potential for Dust/Aerosol) | Chemical-resistant gloves (Nitrile recommended)[1][2], Chemical splash goggles, Laboratory coat, Face shield (recommended) |
| Large-Scale Operations or Operations Outside a Fume Hood | Chemical-resistant gloves (double-gloving recommended), Chemical splash goggles and face shield, Chemical-resistant apron over a laboratory coat, Respiratory protection (consult safety officer for appropriate type) |
| Spill Cleanup | Chemical-resistant gloves, boots, and apron, Splash-proof goggles and face shield, Air-purifying respirator with appropriate cartridges |
| Emergency (Fire) | Full protective gear, Self-contained breathing apparatus (SCBA)[3] |
It is imperative to always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][4] Ensure that safety showers and eyewash stations are readily accessible.[3]
Procedural Workflow for Safe Handling and Disposal
To ensure a systematic and safe approach, the following workflow outlines the key steps for handling and disposing of this compound.
Experimental Protocols: Spill and Exposure Management
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Control and Contain: If safe to do so, prevent the spread of the chemical. For solid spills, avoid generating dust.[5]
-
Personal Protection: Don the appropriate PPE as outlined in the table above for spill cleanup.
-
Cleanup: Use an inert absorbent material to clean up spills.[6] Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in clearly labeled, tightly sealed, and compatible containers.[4][6]
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a certified environmental management company, in accordance with all local, state, and federal regulations.[3][9] Do not dispose of this chemical down the drain.[4]
By adhering to these safety protocols and operational plans, you contribute to a safer research environment and ensure the responsible management of chemical reagents.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
